molecular formula C11H18Cl2N2 B1584329 1-(o-Tolyl)piperazine dihydrochloride CAS No. 55974-34-0

1-(o-Tolyl)piperazine dihydrochloride

Cat. No.: B1584329
CAS No.: 55974-34-0
M. Wt: 249.18 g/mol
InChI Key: NCENNBIPRYOJSP-UHFFFAOYSA-N
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Description

1-(o-Tolyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methylphenyl)piperazine;dihydrochloride
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InChI

InChI=1S/C11H16N2.2ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NCENNBIPRYOJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204552
Record name 1-(o-Tolyl)piperazine dihydrochloride
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Molecular Weight

249.18 g/mol
Source PubChem
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CAS No.

55974-34-0
Record name 1-(o-Tolyl)piperazine dihydrochloride
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Record name 1-(o-Tolyl)piperazine dihydrochloride
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Record name 1-(o-tolyl)piperazine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the primary synthetic pathways for obtaining 1-(o-tolyl)piperazine dihydrochloride, a key intermediate in the development of various pharmaceuticals, particularly in the fields of neuropharmacology and medicinal chemistry.[1] This document provides an in-depth analysis of two robust synthetic strategies: the classical alkylation of o-toluidine with bis(2-chloroethyl)amine and the modern palladium-catalyzed Buchwald-Hartwig amination. The guide offers a detailed examination of the underlying reaction mechanisms, experimental protocols with quantifiable parameters, and methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: The Significance of 1-(o-Tolyl)piperazine

1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a versatile chemical scaffold widely employed in the synthesis of bioactive molecules.[1] Its unique structure, featuring a piperazine ring appended to an o-tolyl group, imparts specific physicochemical properties that are desirable in drug candidates. This compound and its derivatives are integral to the development of therapeutic agents targeting the central nervous system, including potential treatments for neurological and psychiatric disorders.[1] The dihydrochloride salt of 1-(o-tolyl)piperazine is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.

Table 1: Physicochemical Properties of 1-(o-Tolyl)piperazine and its Dihydrochloride Salt

Property1-(o-Tolyl)piperazineThis compound
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₈Cl₂N₂
Molecular Weight 176.26 g/mol [2]249.18 g/mol
Appearance White to off-white crystalline powder[2]White solid
Melting Point 44-48 °C[2]>250 °C (decomposes)
Boiling Point 161 °C @ 10 mmHg[2]N/A
Solubility Soluble in methanol[2]Soluble in water
CAS Number 39512-51-1[2]70849-60-4[3]

Synthetic Pathways: A Comparative Analysis

The synthesis of 1-(o-tolyl)piperazine can be approached through several methodologies. This guide will focus on two of the most prevalent and practical routes: a classical approach and a modern catalytic method. The choice between these pathways often depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway A: Classical Synthesis via Nucleophilic Substitution

This traditional and cost-effective method involves the direct reaction of o-toluidine with a pre-formed piperazine synthon, typically bis(2-chloroethyl)amine hydrochloride. This pathway is a variation of the well-established synthesis of N-arylpiperazines from anilines.[4][5]

2.1.1. Reaction Mechanism

The reaction proceeds through a double nucleophilic substitution. The primary amine of o-toluidine initially displaces one of the chloro groups of bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloro group, forming the piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-N bond formation.

2.1.2. Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
o-ToluidineC₇H₉N107.1510.7 g0.1
Bis(2-chloroethyl)amine hydrochlorideC₄H₁₀Cl₃N178.4917.8 g0.1
Diethylene glycol monomethyl etherC₅H₁₂O₃120.15100 mL-
Sodium BicarbonateNaHCO₃84.0125.2 g0.3
Hydrochloric Acid (concentrated)HCl36.46As needed-
IsopropanolC₃H₈O60.10As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (10.7 g, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol), sodium bicarbonate (25.2 g, 0.3 mol), and diethylene glycol monomethyl ether (100 mL).

  • Heat the reaction mixture to reflux (approximately 194 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-(o-tolyl)piperazine free base.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • For the preparation of the dihydrochloride salt, dissolve the purified free base in isopropanol.

  • Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid in isopropanol until the pH is acidic.

  • The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

2.1.3. Causality of Experimental Choices

  • Solvent: Diethylene glycol monomethyl ether is chosen for its high boiling point, which allows the reaction to be conducted at the necessary high temperatures to drive the nucleophilic substitution and cyclization.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the aniline and facilitating its nucleophilic attack.

  • Purification: Vacuum distillation is an effective method for purifying the liquid free base, while conversion to the dihydrochloride salt and subsequent recrystallization can further enhance purity.

Pathway B: Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6][7] This method offers a more versatile and often higher-yielding alternative to the classical approach, particularly for sterically hindered substrates. In this context, it involves the coupling of an aryl halide (o-bromotoluene or o-chlorotoluene) with piperazine.

2.2.1. Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

2.2.2. Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
o-BromotolueneC₇H₇Br171.0417.1 g0.1
PiperazineC₄H₁₀N₂86.1412.9 g0.15
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72458 mg0.0005
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.81565 mg0.001
Sodium tert-butoxideC₄H₉NaO96.1013.4 g0.14
Toluene (anhydrous)C₇H₈92.14200 mL-
Hydrochloric Acid (in diethyl ether)HCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (458 mg, 0.0005 mol), XPhos (565 mg, 0.001 mol), and sodium tert-butoxide (13.4 g, 0.14 mol).

  • Add piperazine (12.9 g, 0.15 mol) and anhydrous toluene (200 mL) to the flask.

  • Finally, add o-bromotoluene (17.1 g, 0.1 mol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 1-(o-tolyl)piperazine.

  • Purify the crude product via column chromatography on silica gel.

  • To form the dihydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

2.2.3. Causality of Experimental Choices

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient oxidative addition and reductive elimination, especially with less reactive aryl chlorides or sterically hindered substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine, facilitating its entry into the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.

Visualization of Synthetic Pathways

Classical Synthesis Workflow

G start Starting Materials: o-Toluidine Bis(2-chloroethyl)amine HCl Sodium Bicarbonate reaction Reflux in Diethylene Glycol Monomethyl Ether (12-18 hours) start->reaction workup Aqueous Workup & Extraction with Diethyl Ether reaction->workup purification Purification: Vacuum Distillation or Column Chromatography workup->purification salt_formation Salt Formation: Dissolve in Isopropanol, add conc. HCl purification->salt_formation product Final Product: 1-(o-Tolyl)piperazine Dihydrochloride salt_formation->product

Caption: Workflow for the classical synthesis of this compound.

Buchwald-Hartwig Amination Workflow

G start Starting Materials: o-Bromotoluene Piperazine Pd Catalyst & Ligand Sodium tert-butoxide reaction Reaction in Anhydrous Toluene under Inert Atmosphere (100 °C, 4-8 hours) start->reaction workup Aqueous Quench & Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification salt_formation Salt Formation: Dissolve in Diethyl Ether, add HCl in Ether purification->salt_formation product Final Product: 1-(o-Tolyl)piperazine Dihydrochloride salt_formation->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. For 1-(4-chlorophenyl)piperazine dihydrochloride, a related compound, the aromatic protons typically appear in the range of δ 7.0-7.4 ppm, while the piperazine protons appear as multiplets around δ 3.4 ppm in D₂O.[8] Similar shifts would be expected for the o-tolyl derivative, with an additional singlet for the methyl group around δ 2.3 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the protonated amine and C-H stretching of the aromatic and aliphatic groups would be expected.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 176.26.

  • Melting Point Analysis: A sharp melting point range for the dihydrochloride salt is indicative of high purity.

Safety Considerations

  • Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard and a hazardous substance. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • o-Toluidine is toxic and a suspected carcinogen. It should also be handled with appropriate PPE in a fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry, inert atmosphere.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has detailed two reliable and scalable synthetic pathways for the preparation of this compound. The classical approach offers a cost-effective route, while the Buchwald-Hartwig amination provides a more modern and often more efficient alternative, particularly for challenging substrates. The choice of method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and considering the underlying chemical principles and safety precautions outlined in this guide, researchers and drug development professionals can confidently synthesize this valuable pharmaceutical intermediate for their research and development endeavors.

References

  • PubChem. 1-(o-Tolyl)piperazine hydrochloride. [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Google Patents.
  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Google Patents.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Arkivoc. Synthesis of the piperazine subunit of Indinavir. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(o-Tolyl)piperazine and its dihydrochloride salt represent a class of molecules that, while seemingly straightforward in structure, are pivotal in the landscape of medicinal chemistry and neuropharmacology. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold. Its unique conformational flexibility and basicity make it an ideal building block for introducing desirable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The addition of an o-tolyl group to one of the piperazine nitrogens introduces specific steric and electronic features that modulate the molecule's interaction with biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(o-Tolyl)piperazine Dihydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate or starting material. The information presented herein is synthesized from established literature and supplier technical data, offering both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is the acid salt form of the free base, 1-(o-Tolyl)piperazine. The dihydrochloride form is often preferred in research and development due to its enhanced stability and solubility in aqueous media, which is a direct consequence of the protonation of the two basic nitrogen atoms of the piperazine ring.[3]

Table 1: Chemical Identifiers

IdentifierValueSource(s)
Chemical Name 1-(2-Methylphenyl)piperazine dihydrochloride[4]
Synonyms This compound, N-(2-Methylphenyl)piperazine dihydrochloride[1][2]
Molecular Formula C₁₁H₁₆N₂ · 2HCl[4]
Molecular Weight 249.18 g/mol [4]
CAS Number 55974-34-0[5]
PubChem CID 12227895[5]
InChIKey NCENNBIPRYOJSP-UHFFFAOYSA-N[4]

The structure consists of a piperazine ring attached via one of its nitrogen atoms to the ortho position of a toluene molecule. The two hydrochloride counter-ions are associated with the protonated nitrogen atoms.

Caption: 2D structure of 1-(o-Tolyl)piperazine with associated dihydrochloride.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation characteristics. For this compound, these properties are largely defined by its salt form, which contrasts with the parent free base.

Table 2: Key Physicochemical Properties

PropertyValueComments and Experimental ContextSource(s)
Appearance White to off-white crystalline powderVisual inspection at ambient temperature.[6]
Melting Point 44-48 °C (free base)The dihydrochloride salt is expected to have a significantly higher melting point, likely with decomposition. For comparison, piperazine dihydrochloride decomposes at >300 °C.[6]
Boiling Point 161 °C @ 10 mmHg (free base)Data for the free base; salts do not have a defined boiling point and will decompose at high temperatures.[6]
Solubility Dihydrochloride: Excellent in waterFree Base: Insoluble in water, soluble in methanol and other common organic solventsThe protonated nitrogens of the dihydrochloride salt form strong ion-dipole interactions with water. Quantitative data for the dihydrochloride is not readily available but is expected to be high. For reference, piperazine dihydrochloride has a solubility of 410 g/L in water at 20°C.[3][6]
pKa pKa₁ ≈ 8.5 - 9.0pKa₂ ≈ 4.0 - 4.5 (Estimated)No direct experimental value found. Estimated based on values for 1-methylpiperazine (pKa₁=9.14, pKa₂=4.63) and 1-ethylpiperazine (pKa₁=9.20, pKa₂=4.76). The electron-donating tolyl group is expected to slightly increase the basicity of the adjacent N1 nitrogen compared to an alkyl group, while the N4 nitrogen's basicity will be similar to other N-alkyl piperazines.

Synthesis and Chemical Reactivity

Synthetic Pathway

1-(o-Tolyl)piperazine is typically synthesized via nucleophilic substitution reactions. A common and industrially relevant approach involves the reaction of an N-arylating agent with piperazine or the reaction of a piperazine precursor with an aniline derivative. One established method is the reaction of diethanolamine with a halogenating agent (e.g., thionyl chloride or HBr) to form bis(2-haloethyl)amine in situ, which then undergoes cyclization with an aniline, in this case, o-toluidine.[7]

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Stability
  • Basicity and Salt Formation: The two nitrogen atoms of the piperazine ring are basic and readily react with acids to form salts. The dihydrochloride is the fully protonated form. The relative basicity of the two nitrogens is distinct: N1, being an arylamine, is significantly less basic than N4, which is a secondary aliphatic amine. This differential reactivity is crucial for regioselective functionalization of the N4 position.

  • N-Functionalization: The secondary amine at the N4 position is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and arylation, to generate diverse derivatives. This reactivity is the cornerstone of its utility as a synthetic intermediate.[4][8]

  • Stability and Storage: The free base is noted to be air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[6] The dihydrochloride salt is significantly more stable to atmospheric oxidation and is hygroscopic. It is recommended to store it in a tightly sealed container in a dry, well-ventilated area.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride salt, spectra are typically recorded in D₂O or DMSO-d₆.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tolyl group (typically in the 7.0-7.5 ppm region), the piperazine methylene protons (broad signals often in the 3.0-4.0 ppm region), and the methyl protons of the tolyl group (a singlet around 2.3 ppm). The N-H protons of the protonated amines will appear as broad signals, and their chemical shift can be solvent-dependent. The integration of these signals should correspond to a 4:8:3:2 (Aromatic:Piperazine:Methyl:N-H) proton ratio.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons (110-150 ppm), the piperazine carbons (typically 40-55 ppm), and the methyl carbon (~17 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. Key expected absorption bands for the dihydrochloride salt include:

  • N-H Stretch: Broad absorption in the 2400-3000 cm⁻¹ region, characteristic of secondary ammonium salts.

  • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight. Using electrospray ionization (ESI), the spectrum will typically show the molecular ion of the free base ([M+H]⁺) at m/z 177.26.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the standard for purity analysis. Due to the basic nature of the compound, care must be taken to avoid peak tailing.

  • Protocol: Reverse-Phase HPLC for Purity

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

  • Rationale: The use of TFA as an ion-pairing agent is critical. It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

Gas Chromatography (GC)

GC can also be used, particularly for assessing the purity of the free base or for detecting volatile impurities. The dihydrochloride salt is not volatile and must be neutralized to the free base before injection or analyzed using a derivatization method.

Applications in Research and Drug Development

The primary application of this compound is as a key building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[8]

  • Neuropharmacology: The arylpiperazine moiety is a well-known pharmacophore that interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. This makes it a valuable scaffold for developing:

    • Antidepressants: As precursors to serotonin reuptake inhibitors (SSRIs) and 5-HT receptor modulators.

    • Antipsychotics: In the design of atypical antipsychotics that target D₂ and 5-HT₂ₐ receptors.

    • Anxiolytics: For the development of non-benzodiazepine anxiolytic agents.[8]

The o-tolyl group provides a specific steric and electronic profile that can fine-tune the selectivity and affinity of the final drug molecule for its target receptor, an essential aspect of modern lead optimization strategies.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[5]
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of a wide array of neuropharmacological agents. Its physicochemical properties, particularly the enhanced aqueous solubility and stability of the dihydrochloride salt, make it a practical and versatile intermediate for drug discovery and development. A thorough understanding of its chemical identity, reactivity, analytical profile, and safety precautions, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

  • ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved from [Link]

  • PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. CID 12227895. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. Retrieved from [Link]

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  • ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. Retrieved from [Link]

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  • ResearchGate. (2007). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(o-Tolyl)piperazine Dihydrochloride: From Discovery to Modern Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(o-Tolyl)piperazine dihydrochloride, a versatile arylpiperazine derivative that has served as a valuable scaffold in neuropharmacology and medicinal chemistry. Delving into its historical context, synthesis, and multifaceted pharmacological profile, this document serves as a critical resource for researchers engaged in the study of serotonergic and dopaminergic systems. We will explore its mechanism of action, supported by quantitative binding and functional data, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended to equip scientists and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize 1-(o-Tolyl)piperazine in their research endeavors.

Introduction: The Rise of Arylpiperazines in Neuropharmacology

The journey into the therapeutic potential of arylpiperazines began in the mid-20th century, emerging from the burgeoning field of psychopharmacology. The discovery of chlorpromazine in the 1950s marked a turning point in the treatment of psychiatric disorders and ignited a fervent search for novel psychoactive compounds.[1] Within this fertile scientific landscape, the arylpiperazine moiety quickly gained recognition as a "privileged scaffold".[2] This is due to its structural versatility and its ability to interact with a range of aminergic G protein-coupled receptors (GPCRs), particularly those of the serotonin (5-HT) and dopamine (D) systems, which are central to mood, cognition, and motor control.[3]

Early research into arylpiperazines laid the groundwork for the development of a diverse array of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[4] These compounds are typically characterized by a piperazine ring linked to an aromatic group, with further modifications at the N4 position of the piperazine ring modulating their pharmacological activity.[2] 1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, represents a foundational structure within this class of compounds.[5] Its early exploration as a research chemical has provided valuable insights into the structure-activity relationships (SAR) of arylpiperazines and their interactions with neurotransmitter receptors.[6] This guide will provide an in-depth exploration of this seminal compound.

Discovery and Historical Context

The synthesis of N-arylpiperazines, including 1-(o-tolyl)piperazine, can be traced back to the early to mid-20th century. While a specific singular "discovery" paper for 1-(o-tolyl)piperazine is not prominently documented in modern databases, the foundational work on the synthesis of N-arylpiperazines was extensively carried out by researchers such as C. B. Pollard and his contemporaries in the 1930s and 1940s. Their systematic exploration of the reactions of aromatic amines with di(β-chloroethyl)amine and related compounds laid the chemical groundwork for the creation of a wide array of N-substituted piperazines.

The initial interest in these compounds was largely from a chemical standpoint. However, with the dawn of the psychopharmacological era, these existing chemical entities became prime candidates for screening for central nervous system (CNS) activity. The tolylpiperazine isomers, including the ortho, meta, and para-substituted compounds, were among the many arylpiperazines synthesized and subsequently evaluated for their pharmacological effects. These early screening programs were often broad in scope, seeking to identify compounds with sedative, stimulant, or other psychoactive properties. While detailed public records of the very first pharmacological tests on 1-(o-tolyl)piperazine are scarce, it is within this historical context of systematic synthesis and broad pharmacological screening that the compound emerged as a tool for understanding the pharmacology of arylpiperazines.

Synthesis of this compound

The synthesis of 1-(o-tolyl)piperazine is a classic example of N-arylation of a secondary amine. The most common and straightforward method involves the reaction of piperazine with an activated o-tolyl halide. The resulting free base is then converted to the more stable and water-soluble dihydrochloride salt.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: N-arylation followed by salt formation.

Synthesis_Workflow Reactants o-Toluidine + Di(2-chloroethyl)amine or Piperazine + o-Chlorotoluene Arylation N-Arylation Reaction Reactants->Arylation FreeBase 1-(o-Tolyl)piperazine (Free Base) Arylation->FreeBase Purification Purification (Distillation or Crystallization) FreeBase->Purification SaltFormation Salt Formation (with HCl) Purification->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Arylation of Piperazine

This protocol describes a common laboratory-scale synthesis of 1-(o-tolyl)piperazine.

Materials:

  • Piperazine (anhydrous)

  • o-Chlorotoluene

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl) in isopropanol or diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (2 equivalents), o-chlorotoluene (1 equivalent), and sodium carbonate (1.5 equivalents) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.

  • Extraction: Combine the filtrate and washes and extract with dilute hydrochloric acid (e.g., 1 M HCl). This will move the basic piperazine products into the aqueous layer.

  • Basification: Separate the aqueous layer and basify with a strong base (e.g., 50% NaOH solution) until the pH is >12. This will precipitate the 1-(o-tolyl)piperazine free base.

  • Isolation of Free Base: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(o-tolyl)piperazine as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent (e.g., hexanes).

Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 1-(o-tolyl)piperazine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (2.2 equivalents) to the stirred solution of the free base.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white to off-white solid.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties and a reliable analytical methodology are essential for the accurate study of this compound.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₁₈Cl₂N₂[7]
Molecular Weight 249.18 g/mol [7]
Appearance White to off-white crystalline solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water and methanol[8]
CAS Number 70849-60-4[7]
Analytical Methods

The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.

A reversed-phase HPLC method is suitable for the analysis of 1-(o-tolyl)piperazine.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm.

  • Expected Retention Time: Dependent on the specific gradient, but typically in the range of 5-15 minutes.

GC-MS is a powerful tool for the identification of 1-(o-tolyl)piperazine, typically after conversion to its free base form.[9]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection: Split/splitless, with the sample dissolved in a suitable solvent like methanol or dichloromethane.

  • Oven Program: A temperature gradient from approximately 100 °C to 280 °C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a characteristic fragmentation pattern, including the molecular ion (m/z 176 for the free base) and key fragments.

Pharmacological Profile and Mechanism of Action

1-(o-Tolyl)piperazine exerts its pharmacological effects primarily through its interaction with serotonin and dopamine receptors.[5] Its specific binding profile dictates its overall impact on central nervous system function.

Receptor Binding Affinities

While a comprehensive binding profile for 1-(o-tolyl)piperazine at a wide range of receptors is not extensively published in a single source, data from various studies on arylpiperazines allow for an inferred profile. It is generally understood to have moderate to high affinity for several serotonin and dopamine receptor subtypes. The following table compiles representative affinity (Ki) values for closely related arylpiperazine analogs to provide context. It is important to note that the substitution on the tolyl ring (ortho, meta, or para) can significantly influence binding affinity and selectivity.

Receptor SubtypeRepresentative Ki (nM) for Arylpiperazine AnalogsReference(s)
Serotonin 5-HT₁A 1 - 100[7]
Serotonin 5-HT₂A 10 - 500[8]
Serotonin 5-HT₂C 10 - 200[8]
Dopamine D₂ 50 - 1000[3][10]
Dopamine D₃ 1 - 100[10]

Note: These are representative ranges for the arylpiperazine class, and specific values for 1-(o-tolyl)piperazine may vary. Further dedicated binding studies are required for a precise profile.

Mechanism of Action

The mechanism of action of 1-(o-tolyl)piperazine is complex and involves its interaction with multiple receptor systems. Based on the pharmacology of related arylpiperazines, it is likely a mixed agonist/antagonist at various serotonin and dopamine receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Serotonergic/Dopaminergic Terminal ReuptakeTransporter SERT/DAT Autoreceptor 5-HT1A/D2 Autoreceptor Autoreceptor->Presynaptic_Terminal Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT/DA Receptors (e.g., 5-HT2A, D2) Signaling Intracellular Signaling Cascades Postsynaptic_Receptor->Signaling NeuronalResponse Altered Neuronal Firing and Gene Expression Signaling->NeuronalResponse Tolylpiperazine 1-(o-Tolyl)piperazine Tolylpiperazine->ReuptakeTransporter Weak Inhibition Tolylpiperazine->Autoreceptor Modulates (Agonist/Antagonist) Tolylpiperazine->Postsynaptic_Receptor Binds (Agonist/Antagonist)

Caption: Putative mechanism of action of 1-(o-Tolyl)piperazine at a monoaminergic synapse.

  • Serotonin System: Many arylpiperazines exhibit partial agonism at 5-HT₁A autoreceptors, which can lead to a reduction in serotonin synthesis and release. At postsynaptic 5-HT₂A and 5-HT₂C receptors, they often act as antagonists or inverse agonists. This mixed profile is a hallmark of many atypical antipsychotic and antidepressant medications.

  • Dopamine System: 1-(o-Tolyl)piperazine and related compounds typically display antagonist activity at D₂-like dopamine receptors (D₂, D₃, and D₄). The affinity is generally higher for D₃ than for D₂ receptors.[10] This antagonism is a key mechanism for the antipsychotic effects of many drugs.

The overall in vivo effect of 1-(o-tolyl)piperazine is a complex interplay of these actions at different receptors, resulting in a modulation of serotonergic and dopaminergic neurotransmission in various brain regions.

In Vivo Pharmacology and Potential Applications

While 1-(o-tolyl)piperazine itself is primarily a research chemical, its pharmacological profile has informed the development of numerous clinically used drugs. In vivo studies in animal models with related arylpiperazines have demonstrated a range of effects consistent with their receptor binding profiles.

  • Antipsychotic-like Activity: Due to its likely D₂ receptor antagonism, compounds with a similar profile often reduce hyperlocomotion induced by dopamine agonists like amphetamine and show efficacy in animal models of psychosis.

  • Anxiolytic and Antidepressant-like Effects: The interaction with 5-HT₁A and 5-HT₂C receptors is a key mechanism for anxiolytic and antidepressant drugs. Arylpiperazines often show positive results in animal models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test).

  • Cognitive Effects: The modulation of both serotonin and dopamine systems can have significant effects on cognitive function. The specific effects of 1-(o-tolyl)piperazine on learning and memory would require dedicated in vivo studies.

The primary application of 1-(o-tolyl)piperazine in modern research is as a lead compound or a reference standard in the development of novel CNS-active drugs.[5] Its relatively simple structure allows for systematic modifications to explore the SAR of arylpiperazines and to optimize affinity, selectivity, and pharmacokinetic properties for desired therapeutic targets.

Conclusion and Future Directions

This compound holds a significant place in the history and ongoing development of neuropharmacology. As a foundational arylpiperazine, its study has contributed to our understanding of how small molecules can modulate complex neurotransmitter systems. This technical guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological profile, intended to serve as a valuable resource for the scientific community.

Future research involving 1-(o-tolyl)piperazine and its derivatives will likely focus on several key areas:

  • Receptor Subtype Selectivity: The development of analogs with higher selectivity for specific serotonin or dopamine receptor subtypes will enable a more precise dissection of the roles of these receptors in health and disease.

  • Functional Selectivity (Biased Agonism): Exploring how modifications to the 1-(o-tolyl)piperazine scaffold can lead to biased agonism, where a ligand preferentially activates certain downstream signaling pathways of a receptor, could lead to the development of drugs with improved efficacy and reduced side effects.

  • Novel Therapeutic Targets: While the focus has been on serotonin and dopamine receptors, the arylpiperazine scaffold may have utility in targeting other GPCRs or even other classes of proteins.

By building upon the foundational knowledge of compounds like 1-(o-tolyl)piperazine, medicinal chemists and pharmacologists can continue to design and develop the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

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An In-depth Technical Guide to the Biological Activity of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(o-Tolyl)piperazine dihydrochloride is a member of the arylpiperazine class of compounds, a chemical scaffold of significant interest in neuroscience and medicinal chemistry.[1] Arylpiperazines are core components of numerous psychoactive drugs, primarily due to their ability to interact with various neurotransmitter receptors, particularly those in the serotonergic and dopaminergic systems. This guide provides a comprehensive overview of the known and potential biological activities of this compound, its relevance as a metabolite, and the experimental frameworks used to characterize its pharmacological profile. While it is recognized as a key intermediate in the synthesis of anti-anxiety and antidepressant medications, detailed public-domain data on its specific biological activity is limited.[1] Therefore, this document will also serve as a methodological guide for researchers aiming to elucidate its precise mechanisms of action.

Pharmacological Landscape of Arylpiperazines

The arylpiperazine moiety is a privileged structure in neuropharmacology, conferring affinity for a range of G-protein coupled receptors (GPCRs). The nature of the aryl substituent and any additional modifications to the piperazine ring dictate the receptor binding profile and functional activity.

Serotonergic Activity

Arylpiperazines are well-documented ligands for various serotonin (5-HT) receptor subtypes. Many compounds in this class exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, acting as agonists, partial agonists, or antagonists. The interaction with these receptors is fundamental to the therapeutic effects of many antidepressants and anxiolytics. For instance, agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs.

Dopaminergic Activity

In addition to their serotonergic effects, many arylpiperazines interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). This dual serotonergic and dopaminergic activity is a hallmark of several atypical antipsychotic medications, contributing to their efficacy in treating a broad spectrum of symptoms with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

1-(o-Tolyl)piperazine as a Metabolite of Trazodone

1-(o-Tolyl)piperazine is a known metabolite of the antidepressant drug trazodone. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, m-chlorophenylpiperazine (m-CPP), and other metabolites including, though less prominently discussed in the context of its primary pharmacology, o-tolylpiperazine. The pharmacological activity of trazodone's metabolites can contribute to its overall therapeutic effect and side-effect profile. While the activity of m-CPP is well-characterized, the specific contribution of 1-(o-Tolyl)piperazine to the clinical effects of trazodone is an area requiring further investigation.

Characterizing the Biological Activity: A Methodological Approach

To fully understand the biological activity of this compound, a systematic series of in vitro and in vivo experiments are necessary. The following sections outline the key experimental workflows.

In Vitro Characterization

1. Receptor Binding Affinity:

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of serotonin and dopamine receptors.

  • Protocol: Radioligand Binding Assay

    • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

    • Competition Binding: In a multi-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of this compound.

    • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

Receptor SubtypeRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPATValue to be determined
5-HT2A[3H]-KetanserinValue to be determined
5-HT2C[3H]-MesulergineValue to be determined
D2[3H]-SpiperoneValue to be determined
D3[3H]-7-OH-DPATValue to be determined
D4[3H]-NemonaprideValue to be determined
SERT[3H]-CitalopramValue to be determined
DAT[3H]-WIN 35,428Value to be determined
NET[3H]-NisoxetineValue to be determined

Note: This table presents a template for organizing experimentally determined data.

2. Functional Activity:

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. Functional assays measure the cellular response following receptor activation or blockade.

  • Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of this compound at its target receptors.

  • Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., cAMP Assay for Gi/o-coupled receptors like 5-HT1A)

    • Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT1A).

    • Assay Principle: The 5-HT1A receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Experimental Procedure:

      • Seed the cells in a multi-well plate and allow them to attach.

      • Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

      • Add varying concentrations of this compound to the wells.

      • Incubate for a specified time.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. For an agonist, this will be a dose-dependent decrease in cAMP. For an antagonist, the assay would be run in the presence of a known agonist, and the antagonist's ability to reverse the agonist effect would be measured. Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Diagram 1: General GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand 1-(o-Tolyl)piperazine Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified workflow of G-protein coupled receptor signaling.

In Vivo Evaluation

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

1. Neurotransmitter Level Monitoring:

Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

  • Objective: To investigate the effect of this compound administration on the extracellular concentrations of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).

  • Protocol: In Vivo Microdialysis

    • Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

    • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Collect the dialysate samples at regular intervals.

    • Drug Administration: After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection).

    • Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

    • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Diagram 2: Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Animal Recovery A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection C->D E Drug Administration (1-(o-Tolyl)piperazine) D->E F Post-Dose Sample Collection E->F G Neurotransmitter Analysis (HPLC-ED or LC-MS/MS) F->G H Data Analysis G->H

Caption: A stepwise representation of an in vivo microdialysis experiment.

2. Behavioral Assays:

A battery of behavioral tests can be used to assess the psychoactive properties of the compound.

  • Objective: To evaluate the effects of this compound on behaviors relevant to anxiety, depression, and psychosis in rodent models.

  • Examples of Behavioral Models:

    • Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

    • Forced Swim Test: To evaluate potential antidepressant activity.

    • Prepulse Inhibition of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.

    • Locomotor Activity: To measure stimulant or sedative effects.

Conclusion

This compound, as a member of the pharmacologically significant arylpiperazine class and a metabolite of trazodone, warrants a thorough investigation of its biological activity. The methodologies outlined in this guide provide a robust framework for elucidating its receptor binding profile, functional activity, and in vivo effects. Such studies are crucial for understanding its potential therapeutic applications and its contribution to the pharmacology of its parent compound. The data generated from these experiments will be invaluable to researchers in drug discovery and development, providing a clearer picture of the role of this compound in neuropharmacology.

References

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

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An In-depth Technical Guide to 1-(o-Tolyl)piperazine Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Arylpiperazine Scaffold

1-(o-Tolyl)piperazine dihydrochloride, a member of the arylpiperazine class of compounds, represents a significant molecular scaffold in the landscape of neuropharmacology and medicinal chemistry. Arylpiperazines are recognized as "privileged scaffolds" due to their versatile and modular structure, which allows for modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties for a diverse range of molecular targets. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical properties, synthesis, pharmacology, and practical applications of this compound as a research chemical. The information presented herein is intended to facilitate a deeper understanding of this compound and to empower its effective utilization in the laboratory.

Chemical and Physical Properties: A Foundation for Experimental Design

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 1-(2-Methylphenyl)piperazine dihydrochloride[1]
Synonyms N-(o-Tolyl)piperazine dihydrochloride, 1-(o-Tolyl)piperazine 2HCl[1]
CAS Number 70849-60-4[1]
Molecular Formula C₁₁H₁₈Cl₂N₂[2]
Molecular Weight 249.19 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 44 - 48 °C (for the free base)[1]
Boiling Point 161 °C at 10 mmHg (for the free base)[1]
Solubility Soluble in water and methanol.[1]
Storage Conditions Store at 2-8°C in a cool, dry place, protected from light and moisture.[1]

Synthesis and Preparation: A Practical Overview

The synthesis of 1-(o-Tolyl)piperazine typically involves the reaction of o-toluidine with a suitable piperazine precursor. While various methods for the synthesis of arylpiperazines have been described, a common approach involves the nucleophilic substitution reaction between an aniline derivative and a bis(2-haloethyl)amine.[3] The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.

A representative synthetic scheme is illustrated below:

Synthesis_of_1-(o-Tolyl)piperazine_dihydrochloride o_toluidine o-Toluidine intermediate 1-(o-Tolyl)piperazine (Free Base) o_toluidine->intermediate Cyclization bis_chloroethylamine Bis(2-chloroethyl)amine bis_chloroethylamine->intermediate final_product 1-(o-Tolyl)piperazine dihydrochloride intermediate->final_product Salt Formation hcl Hydrochloric Acid (2 eq.) hcl->final_product

Caption: General synthetic route for this compound.

Exemplary Synthesis Protocol

The following protocol is a generalized procedure for the synthesis of arylpiperazines and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-(o-Tolyl)piperazine (Free Base)

  • To a solution of o-toluidine in a suitable high-boiling point solvent such as diethylene glycol, add bis(2-chloroethyl)amine hydrochloride.

  • The reaction mixture is heated to a high temperature (e.g., 150-180°C) for several hours.

  • The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is then made basic by the addition of a strong base (e.g., sodium hydroxide) to precipitate the free base.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(o-Tolyl)piperazine.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified 1-(o-Tolyl)piperazine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

  • Slowly add a solution of hydrochloric acid (2 molar equivalents) in the same solvent with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.

Pharmacology and Mechanism of Action: A Focus on Aminergic GPCRs

Arylpiperazines, including 1-(o-Tolyl)piperazine, are well-established ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. These receptors play crucial roles in regulating a wide array of physiological and pathological processes in the central nervous system (CNS).

The interaction of arylpiperazines with these receptors is a key area of research in the development of treatments for psychiatric and neurological disorders.[4] The general pharmacophore for arylpiperazine binding to aminergic GPCRs involves the protonated nitrogen of the piperazine ring forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of the receptor.[5] The aryl group, in this case, the o-tolyl moiety, typically binds in a hydrophobic pocket within the receptor.

Arylpiperazine_GPCR_Interaction cluster_receptor Aminergic GPCR cluster_ligand 1-(o-Tolyl)piperazine Binding Pocket Binding Pocket Aspartate Residue Aspartate Residue Hydrophobic Pocket Hydrophobic Pocket Piperazine Ring (Protonated) Piperazine Ring (Protonated) Piperazine Ring (Protonated)->Aspartate Residue Ionic Interaction o-Tolyl Group o-Tolyl Group o-Tolyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Conceptual diagram of 1-(o-Tolyl)piperazine interacting with an aminergic GPCR.

Pharmacokinetics and Metabolism: Insights from Related Compounds

The pharmacokinetic profile of 1-(o-Tolyl)piperazine is not extensively documented in the literature. However, insights can be gained from studies on the metabolism of structurally related arylpiperazine drugs like Trazodone.[6][7] Arylpiperazines generally undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[6]

Common metabolic pathways for arylpiperazines include:

  • N-dealkylation: Cleavage of the substituent on the second nitrogen of the piperazine ring.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aryl ring.

  • Piperazine ring oxidation: Formation of various oxidized metabolites.

Given that 1-(o-Tolyl)piperazine is a metabolite itself, its further biotransformation is likely to involve hydroxylation of the tolyl ring and subsequent conjugation for excretion. The specific pharmacokinetic parameters such as absorption, distribution, half-life, and excretion routes for 1-(o-Tolyl)piperazine require dedicated experimental investigation.

Analytical Methodologies: Tools for Quantification and Characterization

The accurate quantification and characterization of 1-(o-Tolyl)piperazine in various matrices are crucial for research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for the analysis of piperazine derivatives.[8][9]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of 1-(o-Tolyl)piperazine.

Exemplary HPLC Parameters (to be optimized):

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3-7)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of approximately 210 nm or 254 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

For the analysis of 1-(o-Tolyl)piperazine in biological matrices like plasma, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) is necessary to remove interfering substances.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of 1-(o-Tolyl)piperazine.

Exemplary GC-MS Parameters (to be optimized):

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250-280 °C
Oven Temperature Program A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
MS Detector Electron Ionization (EI) mode
MS Scan Mode Full scan for identification or Selected Ion Monitoring (SIM) for quantification

Derivatization of the secondary amine in the piperazine ring may be required to improve chromatographic peak shape and sensitivity.

Applications in Research: A Versatile Tool in Neuroscience

This compound serves as a valuable research tool in several areas, primarily in neuroscience and drug discovery.

  • As a Building Block: It is a key intermediate in the synthesis of novel psychoactive compounds, including potential antidepressants, anxiolytics, and antipsychotics.[1] Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the other nitrogen of the piperazine ring.

  • In Receptor Binding and Functional Assays: It can be used as a reference ligand or a tool compound to investigate the pharmacology of serotonin and dopamine receptors.[11] Researchers can use it to characterize the binding sites of novel compounds or to study the functional consequences of receptor activation or blockade.

  • In Vivo Pharmacological Studies: Administration of 1-(o-Tolyl)piperazine to animal models can be used to investigate its behavioral and physiological effects, providing insights into the roles of the targeted receptor systems in various CNS functions and disorders.[8]

Toxicology and Safety Handling: A Commitment to Laboratory Safety

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Valuable Asset for Advancing Neuroscience Research

This compound is a research chemical with significant potential for advancing our understanding of the central nervous system and for the development of novel therapeutics for neurological and psychiatric disorders. Its role as a key structural motif for interacting with serotonin and dopamine receptors makes it an invaluable tool for medicinal chemists and pharmacologists. This guide has provided a comprehensive overview of its chemical properties, synthesis, pharmacology, analytical methods, and safety considerations. By leveraging this information, researchers can effectively and safely utilize this compound to drive innovation in their respective fields.

References

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  • Sonesson, C., Waters, N., Svensson, K., Carlsson, A., & Romero, A. G. (1995). [OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Molecular pharmacology, 47(6), 1318–1325.
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  • Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Grundt, P. (2012). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 17(10), 11621–11643. [Link]

  • Ogbu, S. I., & Odo, C. E. (2015). The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. Pakistan Journal of Nutrition, 14(1), 32-35.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(o-Tolyl)piperazine dihydrochloride is a chemical compound utilized in laboratory and research settings, particularly within the ambit of drug development and chemical synthesis.[1] As with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, grounded in authoritative safety data.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are significant and warrant careful attention.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2]

The signal word for this compound is "Danger".[1] It is crucial to internalize these hazards as they form the basis for all subsequent handling, storage, and emergency procedures. The free base form, 1-(o-Tolyl)piperazine, is noted to cause severe skin burns and eye damage.[3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is to work in a well-ventilated area.[2] This can be achieved through the use of a chemical fume hood. For procedures that may generate dust, a closed system or appropriate exhaust ventilation should be utilized.[2][4] It is also mandatory to have eyewash stations and safety showers in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for operations with a higher risk of splashing.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4][5] Impervious gloves are recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] A respirator with a particulates filter conforming to EN 143 is a recommended filter type.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's stability.

Handling
  • Do not breathe dust.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Handle the product in a closed system or provide appropriate exhaust ventilation.[2][4]

Storage
  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][4]

  • Store locked up.[1][4]

  • This compound is hygroscopic, meaning it can absorb moisture from the air.[2][6] Therefore, maintaining a dry storage environment is crucial.

  • Incompatible materials to avoid in the storage area include strong oxidizing agents.[4][5]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If the individual is not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[3][4] Wash the skin with plenty of soap and water.[1] Immediate medical attention is required.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Get immediate medical attention.[4]

  • Ingestion: Rinse mouth.[1][4] Do NOT induce vomiting.[3][4] Call a poison center or doctor if you feel unwell.[1] Never give anything by mouth to an unconscious person.[4][5]

Spill and Leak Procedures

In the event of a spill, avoid dust formation.[1] Wear a self-contained breathing apparatus and protective suit.[1] Sweep up the spilled material and shovel it into a suitable container for disposal.[1] Do not let the chemical enter the environment.[1][2]

Disposal Considerations

Dispose of the contents and container to an approved waste disposal plant.[1][4] Disposal should be in accordance with local, state, and federal regulations.

Toxicological Information

While a full toxicological profile is not exhaustively detailed in all sources, the primary routes of exposure are inhalation, skin absorption, ingestion, and skin and/or eye contact.[6] The target organs for this chemical include the respiratory system.[1] The free base, 1-(o-Tolyl)piperazine, is corrosive and can cause burns upon exposure.[4] Ingestion can lead to severe swelling and damage to the delicate tissues of the stomach and esophagus, with a danger of perforation.[4]

Experimental Workflow Visualization

The following diagrams illustrate key safety workflows when handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Face Shield (if needed) Face Shield (if needed) Safety Goggles->Face Shield (if needed) Respirator (if needed) Respirator (if needed) Face Shield (if needed)->Respirator (if needed)

Caption: Recommended PPE Donning Sequence.

G cluster_response Immediate Response Actions Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Skin Contact Skin Contact Assess Situation->Skin Contact Eye Contact Eye Contact Assess Situation->Eye Contact Inhalation Inhalation Assess Situation->Inhalation Ingestion Ingestion Assess Situation->Ingestion Remove Contaminated Clothing\nWash with Soap & Water (15 min) Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin Contact->Remove Contaminated Clothing\nWash with Soap & Water (15 min) Rinse with Water (15 min)\nRemove Contacts if Possible Rinse with Water (15 min) Remove Contacts if Possible Eye Contact->Rinse with Water (15 min)\nRemove Contacts if Possible Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth\nDO NOT Induce Vomiting Rinse Mouth DO NOT Induce Vomiting Ingestion->Rinse Mouth\nDO NOT Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contaminated Clothing\nWash with Soap & Water (15 min)->Seek Immediate Medical Attention Rinse with Water (15 min)\nRemove Contacts if Possible->Seek Immediate Medical Attention Seek Medical Attention if Unwell Seek Medical Attention if Unwell Move to Fresh Air->Seek Medical Attention if Unwell Rinse Mouth\nDO NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: Emergency Response Workflow for Exposure.

Conclusion

This compound is a valuable reagent in research and development, but it demands respect and careful handling. By understanding its hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these stringent protocols lies in the inherent toxicity and irritant nature of the compound, necessitating a proactive and comprehensive approach to safety.

References

  • Occupational Safety and Health Administration (OSHA). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: this compound. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(o-Tolyl)piperazine dihydrochloride in bulk drug substance. The method was developed to provide a reliable quality control tool for assay and purity determination. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, delivering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the active pharmaceutical ingredient (API) from all degradation products generated under hydrolytic, oxidative, and photolytic stress conditions.

Introduction

1-(o-Tolyl)piperazine is a versatile chemical intermediate widely utilized in the synthesis of various active pharmaceutical ingredients, particularly in the field of neuropharmacology.[1] The purity and potency of this starting material are critical to the safety and efficacy of the final drug product. Therefore, a validated, reliable analytical method for its quantification is essential for quality control and regulatory compliance.

This document provides a comprehensive, field-proven protocol for the determination of this compound using RP-HPLC with UV detection. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development and to ensure its successful implementation and transfer.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational HPLC method development.

PropertyValueSource
Chemical Name 1-(2-methylphenyl)piperazine dihydrochloride[2]
Molecular Formula C₁₁H₁₆N₂·2HCl[2]
Molecular Weight 249.18 g/mol [2]
Appearance White to almost white crystalline powder
Solubility Freely soluble in water, slightly soluble in methanol

The presence of the tolyl group provides the necessary chromophore for UV detection, while the basic nature of the piperazine moiety (pKa of the two nitrogens are approximately 5.35 and 9.73) necessitates careful pH control of the mobile phase to ensure consistent ionization and good peak shape.

Recommended HPLC Method

Rationale for Method Selection

A reversed-phase HPLC method was selected due to its wide applicability and suitability for ionizable compounds like 1-(o-Tolyl)piperazine.

  • Stationary Phase: A C18 column is chosen for its hydrophobic retention mechanism, which is ideal for retaining the nonpolar tolyl group of the analyte.

  • Mobile Phase: A buffered aqueous-organic mobile phase is employed. The phosphate buffer maintains a consistent pH, ensuring the analyte is in a single ionic form (protonated), which prevents peak splitting and tailing. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: Based on the UV-active aromatic ring, a wavelength of 259 nm is selected as a starting point, which is a common detection wavelength for similar phenylpiperazine structures.[3][4] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during method development.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA Detector
Detection Wavelength 259 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 v/v ratio is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Prepare the solution as described for the Standard Stock Solution. Subsequently, dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

Analytical Workflow

The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (SST) Inject Standard 5x prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) analysis_run Inject Blank, Standard (x2), Sample (x2), Standard (x2) prep_sample->analysis_run check_sst Verify SST Criteria (Tailing, RSD%, Plate Count) analysis_run->check_sst quantify Quantify Analyte (External Standard Method) check_sst->quantify If Pass report Generate Report quantify->report

Caption: Workflow for the quantification of this compound.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]

System Suitability Test (SST)

System suitability is a self-validating component of the protocol, ensuring the chromatographic system is performing adequately before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.
% RSD of Peak Areas ≤ 2.0% (from 5 replicate injections)Demonstrates the precision of the injector and the stability of the system's response.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are performed to generate potential degradation products and prove the stability-indicating nature of the method.[6][7]

Protocol: Prepare a sample solution at 1000 µg/mL and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 4 hours. Neutralize with 1M NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 2 hours. Neutralize with 1M HCl before dilution.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the main peak and any degradation product peaks.

  • Peak purity analysis (using a PDA detector) of the analyte peak in stressed samples must pass, indicating no co-elution.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol: Prepare a series of at least five solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Accuracy is determined by applying the method to samples with known amounts of the analyte.

Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The % RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.

Protocol: Analyze a standard solution while making small, deliberate changes to the following parameters:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The change in analyte response should not be significant.

Data Presentation and Logic

The relationship between method development, validation, and routine analysis is hierarchical and self-validating.

Method Validation Logic node_dev Method Development node_val Method Validation (ICH Q2) node_dev->node_val Defines Protocol node_sst System Suitability Test (SST) node_val->node_sst Defines Criteria node_routine Routine Analysis node_val->node_routine Justifies Reliability node_sst->node_routine Pre-analysis Check

Caption: Logical framework for the analytical method lifecycle.

Conclusion

The RP-HPLC method described herein is a validated, robust, and reliable protocol for the quantitative analysis of this compound. Its stability-indicating properties ensure that the assay results are a true reflection of the API's purity, free from interference from potential degradants. This application note provides the necessary detail for researchers, scientists, and drug development professionals to implement this method effectively in a quality control environment, ensuring product quality and regulatory adherence.

References

  • PubChem. 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Mazur, M., & Voelkel, A. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Ram Reddy, G., et al. (2012). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Singh, R., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • GSRS. This compound. Global Substance Registration System. [Link]

  • Al-Janabi, F. A. D. (2015). A Review on Analytical Methods for Piperazine Determination. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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Application Notes and Protocols for Electrophysiological Studies Using 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.

Introduction: Unveiling the Neuromodulatory Potential of 1-(o-Tolyl)piperazine

1-(o-Tolyl)piperazine is a versatile arylpiperazine derivative that serves as a crucial scaffold in the development of neuropharmacologically active compounds, including those with anti-anxiety and antidepressant properties.[1] Its structural motif is common in molecules designed to interact with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[1] Understanding the electrophysiological impact of 1-(o-Tolyl)piperazine on neuronal circuits is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics for neurological and psychiatric disorders.

This guide provides a comprehensive overview and detailed protocols for investigating the electrophysiological effects of 1-(o-Tolyl)piperazine dihydrochloride. We will delve into its likely molecular targets and provide step-by-step methodologies for both in vitro and in vivo electrophysiological assessments. The causality behind experimental choices will be emphasized to ensure robust and reproducible findings.

Molecular Profile and Rationale for Electrophysiological Investigation

While a detailed receptor binding affinity profile for 1-(o-Tolyl)piperazine is not extensively documented in publicly available literature, its structural analog, 1-(m-chlorophenyl)piperazine (mCPP), demonstrates broad and roughly equipotent affinity for all 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values ranging from 360 to 1300 nM.[2] mCPP also exhibits affinity for α2-adrenergic receptors.[2] Given this, it is highly probable that 1-(o-Tolyl)piperazine also acts as a broad-spectrum serotonergic agent.

The diverse family of 5-HT receptors mediates a wide array of electrophysiological responses:

  • 5-HT1A Receptors: Activation typically leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4]

  • 5-HT2A Receptors: These receptors often mediate neuronal depolarization by closing potassium channels and can enhance both excitatory and inhibitory synaptic transmission.[3][5]

  • 5-HT3 Receptors: Unique among serotonin receptors, these are ligand-gated ion channels that mediate fast excitatory responses.[3][6]

This complex pharmacology necessitates a multi-pronged electrophysiological approach to deconstruct the compound's effects on individual neurons and network activity. The following protocols are designed to address this complexity.

Physicochemical Properties and Solution Preparation

PropertyValueSource
Molecular Formula C11H18Cl2N2[7]
Molecular Weight 249.18 g/mol [7]
Appearance White to almost white crystalline powderTCI America
Solubility Soluble in water and methanol[8]

Preparation of Stock and Working Solutions:

For electrophysiological experiments, it is crucial to prepare fresh solutions.

  • 10 mM Stock Solution:

    • Accurately weigh 2.49 mg of this compound.

    • Dissolve in 1 mL of sterile, deionized water or an appropriate buffer (e.g., HEPES-buffered saline).

    • Vortex until fully dissolved.

    • Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

  • Working Solutions:

    • Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the appropriate artificial cerebrospinal fluid (aCSF) or external recording solution to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).

    • Ensure thorough mixing before application.

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Part 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings

This technique allows for high-fidelity recording of a single neuron's electrical activity, making it ideal for dissecting the direct effects of 1-(o-Tolyl)piperazine on ion channels and synaptic transmission.[9] The hippocampus is an excellent model system due to its well-defined circuitry and high expression of various serotonin receptors.

Protocol 1.1: Whole-Cell Patch-Clamp Recordings from CA1 Pyramidal Neurons in Acute Hippocampal Slices

This protocol is adapted from established methods for recording from rodent hippocampal neurons.[10][11]

Objective: To characterize the effects of 1-(o-Tolyl)piperazine on the intrinsic excitability and synaptic inputs of CA1 pyramidal neurons.

Materials:

  • Rodent (rat or mouse)

  • Slicing solution (ice-cold, carbogenated)

  • Artificial cerebrospinal fluid (aCSF) (carbogenated)

  • Internal pipette solution (for voltage-clamp or current-clamp)

  • This compound stock solution

  • Vibratome

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Visually identify CA1 pyramidal neurons using DIC optics.

  • Establishing a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).[12]

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential and input resistance. Inject current steps to elicit action potentials and assess changes in firing frequency, threshold, and action potential waveform before and after application of 1-(o-Tolyl)piperazine.

    • Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). Hold at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). Analyze changes in the frequency and amplitude of these events.

    • Apply 1-(o-Tolyl)piperazine (e.g., 1-100 µM) to the bath and record the subsequent changes in neuronal properties.

Expected Outcomes and Interpretation:

  • Hyperpolarization in current-clamp: Suggests activation of 5-HT1A receptors and opening of K+ channels.

  • Depolarization and increased firing in current-clamp: May indicate activation of 5-HT2A or other depolarizing 5-HT receptors.

  • Increased sIPSC frequency: Could result from the excitation of GABAergic interneurons, a known effect of some 5-HT receptor subtypes.[3]

  • Changes in sEPSC frequency and amplitude: Will reveal modulation of presynaptic glutamate release and/or postsynaptic receptor function.

Part 2: In Vivo Electrophysiology - Local Field Potential Recordings

In vivo recordings provide insights into how 1-(o-Tolyl)piperazine modulates network-level activity in the brain of an intact animal.[9] Local field potentials (LFPs) reflect the summed synaptic activity of a population of neurons and are sensitive to neuromodulatory influences.[13]

Protocol 2.1: LFP Recordings in the Rodent Hippocampus

This protocol is based on established methods for in vivo LFP recordings.[13]

Objective: To determine the effect of systemic administration of 1-(o-Tolyl)piperazine on hippocampal network oscillations (e.g., theta, gamma rhythms).

Materials:

  • Rodent (rat or mouse)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane or urethane)

  • Recording electrodes (e.g., tungsten or stainless steel microelectrodes)

  • Reference and ground electrodes

  • Electrophysiology recording system with preamplifier and data acquisition software

  • This compound for injection (dissolved in sterile saline)

Step-by-Step Methodology:

  • Surgical Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the hippocampus based on stereotaxic coordinates.

    • Implant a reference screw or wire over a region distant from the recording site (e.g., cerebellum).

  • Electrode Implantation:

    • Slowly lower the recording electrode into the CA1 region of the hippocampus. The characteristic sharp-wave ripples are a reliable indicator of the pyramidal cell layer.

    • Allow the electrode to stabilize for at least 15 minutes before recording.

  • Baseline Recording:

    • Record baseline LFP activity for a stable period (e.g., 20-30 minutes).

    • Filter the signal appropriately to isolate the LFP band (e.g., 0.1-300 Hz).

  • Drug Administration and Recording:

    • Administer 1-(o-Tolyl)piperazine systemically (e.g., intraperitoneally, i.p.) at various doses.

    • Continuously record the LFP for at least 60-90 minutes post-injection to observe the full time-course of the drug's effect.

Data Analysis and Interpretation:

  • Power Spectral Density (PSD) Analysis: Compare the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) before and after drug administration. An increase in theta power, for instance, could indicate an altered state of arousal or hippocampal processing.

  • Event-Related Potentials (if applicable): If sensory or electrical stimuli are used, analyze changes in the amplitude and latency of evoked potentials.

  • Interpretation: Changes in oscillatory power can be linked to the known effects of serotonin on hippocampal network activity. For example, some 5-HT receptor agonists are known to modulate theta and gamma oscillations, which are critical for cognitive functions.[14]

Visualizations

Signaling Pathways

electrophys_workflow cluster_invitro In Vitro: Whole-Cell Patch-Clamp cluster_invivo In Vivo: Local Field Potential Recording SlicePrep Acute Brain Slice Preparation Recovery Slice Recovery SlicePrep->Recovery Recording Establish Whole-Cell Recording Recovery->Recording Baseline_IV Record Baseline (Current- & Voltage-Clamp) Recording->Baseline_IV DrugApp_IV Bath Apply 1-(o-Tolyl)piperazine Baseline_IV->DrugApp_IV PostDrug_IV Record Post-Drug Effects DrugApp_IV->PostDrug_IV Analysis_IV Analyze Intrinsic Properties & Synaptic Events PostDrug_IV->Analysis_IV Surgery Stereotaxic Surgery & Electrode Implantation Stabilization Signal Stabilization Surgery->Stabilization Baseline_LFP Record Baseline LFP Stabilization->Baseline_LFP DrugApp_LFP Systemic Injection of 1-(o-Tolyl)piperazine Baseline_LFP->DrugApp_LFP PostDrug_LFP Record Post-Drug Network Activity DrugApp_LFP->PostDrug_LFP Analysis_LFP Power Spectral & Time-Frequency Analysis PostDrug_LFP->Analysis_LFP

Caption: Experimental workflows for in vitro and in vivo electrophysiological studies.

Self-Validation and Trustworthiness

The protocols described herein are designed to be self-validating. For instance, in the patch-clamp experiments, stable baseline recordings are essential before any drug application. The reversibility of the drug's effects after washout should be tested where feasible. In in vivo studies, saline injections should be used as a control to account for any effects of the injection procedure itself. Furthermore, the use of selective antagonists for different 5-HT receptor subtypes in conjunction with 1-(o-Tolyl)piperazine can help to pharmacologically dissect which receptors are mediating the observed effects, thus providing a robust validation of the mechanism of action.

Conclusion

The electrophysiological characterization of this compound is a critical step in understanding its neuropharmacological profile. By employing a combination of in vitro single-cell and in vivo network-level recording techniques, researchers can build a comprehensive picture of how this compound modulates neuronal function. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to conduct rigorous and insightful studies, ultimately advancing our understanding of serotonergic modulation and aiding in the development of next-generation therapeutics.

References

  • (Reference details for a relevant study on zalsupindole, if applicable, would be listed here).
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575. [Link]

  • Celada, P., Puig, M. V., & Artigas, F. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225. [Link]

  • (Reference details for a relevant patent on piperazine preparation, if applicable, would be listed here).
  • Andrade, R. (1998). 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons. Cerebral Cortex, 8(7), 802–807. [Link]

  • Haumesser, J. K., et al. (2017). Construction of Local Field Potential Microelectrodes for in vivo Recordings from Multiple Brain Structures Simultaneously. Journal of Visualized Experiments, (124), e55940. [Link]

  • Booker, S. A., et al. (2021). Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling. STAR Protocols, 2(1), 100336. [Link]

  • Yakel, J. L., & Jackson, M. B. (1988). 5-HT3 receptors mediate a fast excitatory postsynaptic potential in rat hippocampus. Neuron, 1(7), 615–621. [Link]

  • Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351–357. [Link]

  • (Reference details for a relevant study on 5-HT2A agonists and cortical oscillations, if applicable, would be listed here).
  • Mukhopadhyay, S., & Chattopadhyay, A. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • (Reference details for a relevant study on patch-clamp recording from neuronal dendrites, if applicable, would be listed here).
  • (Reference details for a relevant study on voltage-clamp fluorometry of 5-HT3 receptors, if applicable, would be listed here).
  • (Reference details for a relevant study on local field potentials and place cell ensembles, if applicable, would be listed here).
  • Williams, G. V., et al. (2002). The Physiological Role of 5-HT2A Receptors in Working Memory. Journal of Neuroscience, 22(7), 2841–2852. [Link]

  • Abdolmaleki, M. S., et al. (2011). In vivo effect of 5-HT₇ receptor agonist on pyramidal neurons in medial frontal cortex of normal and 6-hydroxydopamine-lesioned rats: an electrophysiological study. Synapse, 65(12), 1256–1265. [Link]

  • (Reference details for a relevant study on in vitro and in vivo recording of LFPs in mouse hippocampus, if applicable, would be listed here).
  • (Reference details for a relevant study on piperazine production, if applicable, would be listed here).
  • (Reference details for a relevant study on electrophysiological response of cells expressing 5-HT3 receptors, if applicable, would be listed here).
  • Booker, S. A., et al. (2021). Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling. STAR Protocols, 2(1), 100336. [Link]

  • (Reference details for a relevant study on dopamine D4 receptor agonists, if applicable, would be listed here).
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • (Reference details for a relevant study on phenylpiperazine-hydantoin derivatives, if applicable, would be listed here).
  • Carter, M., & Shieh, J. C. (2015). Guide to research techniques in neuroscience. Elsevier.
  • (Reference details for a relevant supporting information document, if applicable, would be listed here).
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • (Reference details for a relevant study on dopamine D2 and D3 receptor ligands, if applicable, would be listed here).
  • (Reference details for a relevant study on a dopamine D4 receptor agonist radioligand, if applicable, would be listed here).
  • (Reference details for a relevant study on intracellular dynamics of hippocampal place cells, if applicable, would be listed here).
  • (Reference details for a relevant study on the role of 5-HT3 receptors in the antidepressant response, if applicable, would be listed here).
  • (Reference details for a relevant study on whole-cell patch-clamp recordings from hippocampal interneurons, if applicable, would be listed here).
  • Kaufmann, A.-K. (2018). Intracellular Solution for Electrophysiology Protocol V.2. protocols.io. [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

  • Menezes, C., et al. (2018). Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells. Toxicology in Vitro, 46, 1–8. [Link]

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Application Note & Protocol: Preparation of 1-(o-Tolyl)piperazine dihydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of 1-(o-Tolyl)piperazine dihydrochloride, a critical reagent in neuropharmacology and medicinal chemistry.[1] As a piperazine derivative, it serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders.[1][2] The dihydrochloride salt form is specifically engineered to enhance aqueous solubility, a crucial attribute for many biological assays.[1][3] This guide details the compound's physicochemical properties, safety protocols, solvent selection rationale, and step-by-step procedures for preparing stable, experiment-ready solutions.

Compound Profile and Physicochemical Properties

This compound (o-TPP Dihydrochloride) is the salt of the parent compound 1-(o-Tolyl)piperazine and two equivalents of hydrochloric acid.[4] This formulation drastically increases its polarity and, consequently, its solubility in aqueous media compared to the free base. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for accurate weighing and storage.[5]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂ · 2HCl[4]
Molecular Weight 249.18 g/mol [4]
Appearance White to off-white crystalline solid
Primary Solubility Excellent in water[1]
Stability Stable under normal conditions; Hygroscopic[5]
Synonyms 1-(2-Methylphenyl)piperazine dihydrochloride, N-(o-Tolyl)piperazine dihydrochloride[6]

Critical Safety and Handling Procedures

Proper handling is paramount to ensure user safety and experimental integrity. The compound is classified with specific hazards that necessitate stringent precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Required Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: Handle the solid powder within a certified chemical fume hood or use a ventilated balance enclosure to avoid inhalation of dust.[6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5] Due to its hygroscopic nature, storage in a desiccator is highly recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is the most critical factor for successful solution preparation. The dihydrochloride salt structure dictates the optimal solvent system.

Primary Recommendation: Aqueous Solvents Water is the solvent of choice for this compound.[1] The two hydrochloride moieties render the molecule highly polar and readily ionizable in water, leading to excellent solubility. For biological experiments, the use of a buffered aqueous solution (e.g., PBS, TRIS, HEPES) is recommended to maintain a stable physiological pH.

  • Causality: Dissolving the dihydrochloride salt in unbuffered, neutral water will result in a mildly acidic solution due to the presence of the hydrochloride ions. This may be unsuitable for pH-sensitive assays or cell cultures. Using a biological buffer system preemptively resolves this issue, ensuring the final solution's pH is compatible with the experimental environment.

Alternative Solvents (with caveats): While not the primary choice, polar protic solvents such as ethanol or methanol may be used. The free base form of the compound is soluble in methanol. However, the solubility of the dihydrochloride salt in these organic solvents is generally lower than in water. If an organic or mixed-solvent system is required, solubility must be empirically determined.

Inadvisable Solvents: Non-polar or weakly polar aprotic solvents (e.g., hexane, toluene, dichloromethane) are not suitable for dissolving this salt.

cluster_solvents Solvent Choice compound 1-(o-Tolyl)piperazine dihydrochloride application Experimental Goal compound->application Select solvent based on water Water / Aqueous Buffer (e.g., PBS, HEPES) application->water Biological / Aqueous Assays (Recommended) etoh Ethanol / Methanol application->etoh Organic Synthesis / Specific Assays (Verify Solubility) nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) application->nonpolar Incompatible result_ok Experiment-Ready Solution water->result_ok Excellent Solubility, pH control with buffer result_warn Requires Validation etoh->result_warn Lower Solubility, Potential pH issues

Caption: Logical workflow for solvent selection.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Phosphate-Buffered Saline (PBS), a common requirement for in vitro biological assays.

Materials:

  • This compound (MW: 249.18 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance (readable to 0.1 mg)

  • 15 mL conical tube or appropriate volumetric flask

  • Vortex mixer

  • Pipettes

  • 0.22 µm sterile syringe filter (if for cell culture)

  • Sterile microcentrifuge tubes for aliquoting

Protocol Workflow Diagram:

start Start calc 1. Calculate Mass (e.g., 2.49 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh Compound (In fume hood, note hygroscopic nature) calc->weigh transfer 3. Transfer to Tube weigh->transfer add_solvent 4. Add Solvent (e.g., 1 mL PBS for 2.49 mg) transfer->add_solvent dissolve 5. Dissolve (Vortex / Gentle Warmth) add_solvent->dissolve check Fully Dissolved? dissolve->check check->dissolve No filter 6. Sterile Filter (Optional) (For cell-based assays) check->filter Yes aliquot 7. Aliquot & Store (-20°C or -80°C) filter->aliquot end End aliquot->end

Caption: Step-by-step stock solution preparation workflow.

Step-by-Step Procedure:

  • Calculation: Determine the mass of o-TPP Dihydrochloride required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (249.18 g/mol ) = 0.0249 g = 24.92 mg

  • Weighing:

    • Before opening, allow the container to equilibrate to room temperature for at least 20 minutes to minimize water condensation.

    • Using a ventilated balance enclosure or fume hood, carefully weigh the calculated mass (e.g., 24.92 mg) into a suitable weighing vessel. Perform this step efficiently to minimize exposure to atmospheric moisture.[5]

  • Dissolution:

    • Transfer the weighed powder into a 15 mL conical tube or a 10 mL volumetric flask.

    • Add approximately 80% of the final volume of PBS (e.g., 8 mL).

    • Cap the tube securely and vortex vigorously for 30-60 seconds. The compound should readily dissolve.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Do not boil.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add PBS to reach the final desired volume (e.g., 10 mL).

    • Invert the tube or flask several times to ensure a homogenous solution.

  • Sterilization (for cell-based applications):

    • If the stock solution will be used in sterile cell culture, draw the solution into a syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This is a self-validating step to ensure the removal of any potential microbial contaminants or undissolved microparticulates.

Solution Stability and Storage

  • Short-Term (≤ 1 week): Store at 2-8°C, protected from light.

  • Long-Term (> 1 week): For maximum stability, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution
Compound fails to dissolve completely Insufficient solvent volume; solution is supersaturated; incorrect solvent used.Verify calculations. Add a small amount of additional solvent. If the issue persists, apply gentle heat (37°C) or sonication. Confirm you are using an aqueous solvent.
Solution appears cloudy or has precipitates Incomplete dissolution; microbial contamination (if not sterile filtered); compound precipitation due to low temperature or pH incompatibility with buffer.Ensure complete dissolution before storage. Sterile filter the solution. Ensure the chosen buffer is compatible and the storage temperature is appropriate.
Experimental results are inconsistent Degradation of stock solution; inaccurate initial weighing due to moisture absorption.Prepare fresh stock solution. Always aliquot and avoid freeze-thaw cycles. Ensure the compound is equilibrated to room temperature before weighing and the process is done swiftly.

References

  • 1-(o-Tolyl)piperazine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • 4-(o-Tolyl)piperazin-1-ium chloride. National Center for Biotechnology Information. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

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Application Notes & Protocols: 1-(o-Tolyl)piperazine Dihydrochloride as a Ligand in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpiperazines in Neuropharmacology

The arylpiperazine moiety is a cornerstone in the development of centrally acting therapeutic agents.[1] Its unique structural and physicochemical properties allow it to serve as a versatile scaffold for engaging with a variety of G protein-coupled receptors (GPCRs), particularly neurotransmitter receptors.[1][2] 1-(o-Tolyl)piperazine, a prominent member of this chemical class, is a key building block and an active ligand in its own right, widely utilized in neuroscience research to probe the function of serotonin (5-HT) and dopamine receptors.[2] Its interaction with these receptors makes it an invaluable tool for researchers investigating the pathophysiology of neurological and psychiatric disorders and for screening novel drug candidates.[2] This guide provides an in-depth exploration of the application of 1-(o-Tolyl)piperazine dihydrochloride in radioligand binding assays, offering both the theoretical underpinnings and detailed, field-proven protocols for its effective use.

Pharmacological Profile of 1-(o-Tolyl)piperazine

1-(o-Tolyl)piperazine is recognized for its interaction with multiple neurotransmitter systems. As an arylpiperazine, it is part of a chemical family extensively studied for its affinity for serotonin receptors, particularly the 5-HT1A subtype.[3] Phenylpiperazine derivatives have demonstrated high affinity and selectivity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[3][4] The binding profile of arylpiperazines is often complex, with varying affinities across different serotonin (e.g., 5-HT2A, 5-HT7) and dopamine (e.g., D1-like, D2-like) receptor subtypes.[5] The precise affinity (Ki) of 1-(o-Tolyl)piperazine for these receptors must be empirically determined in a well-defined assay system. Radioligand binding assays are the gold-standard method for this characterization.

Table 1: General Receptor Binding Profile for Arylpiperazine Scaffolds

Receptor Family Common Subtypes Targeted Rationale for Investigation
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 Arylpiperazines are classic serotonergic ligands, crucial for mood, cognition, and psychosis research.[3][6]
Dopamine (DA) D1, D2, D3 Dopaminergic systems are implicated in psychosis, motor control, and reward pathways.[5]
Adrenergic α1, α2 Off-target activity at adrenergic receptors is common and important for selectivity profiling.[4]

| Sigma (σ) | σ1, σ2 | These receptors are involved in various neurological functions and represent potential therapeutic targets.[6] |

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and its receptor.[7] The core principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radioactively labeled ligand (the radioligand).[8] By measuring the amount of radioactivity bound to the preparation, one can determine key parameters of the ligand-receptor interaction.

  • Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[7][9]

  • Competition Assays: These are used to determine the affinity of an unlabeled test compound (like 1-(o-Tolyl)piperazine). Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The competitor displaces the radioligand, and the concentration at which it inhibits 50% of the specific binding is the IC50. This value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10]

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the standard workflow for determining the Ki of an unlabeled compound using a competition radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Membrane Receptor Source (e.g., Cell Membrane Prep) Assay_Setup Plate Setup: Total Binding (TB) Non-Specific (NSB) Competition Wells Membrane->Assay_Setup Radioligand Radioligand Stock (Known K_d) Radioligand->Assay_Setup Competitor Test Compound Stock (1-(o-Tolyl)piperazine) Competitor->Assay_Setup Buffers Assay & Wash Buffers Buffers->Assay_Setup Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Assay_Setup->Incubation 1. Mix reagents Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration 2. Reach equilibrium Wash Wash Filters (Remove Unbound Ligand) Filtration->Wash 3. Terminate reaction Counting Scintillation Counting (Measure Radioactivity, CPM) Wash->Counting 4. Dry filters Calc_SB Calculate Specific Binding (SB = TB - NSB) Counting->Calc_SB 5. Obtain raw data Curve_Fit Non-linear Regression (Plot % Inhibition vs. [Competitor]) Calc_SB->Curve_Fit 6. Normalize data Calc_Ki Calculate K_i (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki 7. Determine IC50

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol: Competition Binding Assay for 1-(o-Tolyl)piperazine

This protocol provides a framework for determining the binding affinity (Ki) of 1-(o-Tolyl)piperazine at a target GPCR (e.g., a human serotonin receptor) expressed in a cell line.

Part 1: Membrane Preparation

Senior Scientist's Note: High-quality membrane preparation is critical for reproducible results. The goal is to isolate the fraction of the cell homogenate that is enriched with plasma membranes, where GPCRs reside. All steps should be performed at 4°C to minimize proteolytic degradation.

  • Cell Harvesting: Culture cells expressing the target receptor to near confluence. Harvest the cells by gentle scraping into ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.[10] Homogenize using a Dounce or Polytron homogenizer.

  • Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C to pellet the membranes.[10]

  • Washing: Discard the supernatant. Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic components.

  • Final Preparation & Storage: Resuspend the final membrane pellet in a suitable buffer, often containing 10% sucrose as a cryoprotectant.[10] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Binding Assay (96-Well Format)

Materials:

  • Membrane Preparation: Aliquot from Part 1.

  • Radioligand: A specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A) with known Kd.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

  • Non-Specific Binding (NSB) Agent: A high concentration (1000x Ki) of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail.

Procedure:

  • Plate Setup: Prepare a 96-well plate according to the layout below. All additions should be done in triplicate.

    Table 2: Example 96-Well Plate Layout for Competition Assay

    Well Type Assay Buffer Radioligand (Fixed Conc.) 1-(o-Tolyl)piperazine NSB Agent Membrane Prep Final Volume
    Total Binding (TB) 200 µL 25 µL - - 25 µL 250 µL
    Non-Specific (NSB) 175 µL 25 µL - 25 µL 25 µL 250 µL
    Competition C1 175 µL 25 µL 25 µL (Lowest Conc.) - 25 µL 250 µL

    | Competition C2-C10 | 175 µL | 25 µL | 25 µL (Serial Dilutions) | - | 25 µL | 250 µL |

  • Reagent Addition: Add reagents to the wells in the order listed in the table (Buffer, Radioligand, Competitor/NSB Agent).

  • Initiate Reaction: Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well) to all wells.[10]

  • Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 30°C).[8][10]

    • Senior Scientist's Note: The optimal incubation time and temperature should be determined empirically during assay development. The reaction must reach equilibrium for accurate Ki determination.[9]

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration onto the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter mat completely (e.g., 30 minutes at 50°C or under a heat lamp).[10] Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[11]

Part 3: Data Analysis
  • Calculate Specific Binding:

    • The raw data will be in Counts Per Minute (CPM).

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

    • For each concentration of 1-(o-Tolyl)piperazine, calculate the specific binding.

  • Generate Competition Curve:

    • Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (the binding in the absence of the competitor).

    • Plot the % Specific Binding versus the log concentration of 1-(o-Tolyl)piperazine.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] = Concentration of the radioligand used in the assay.

      • Kd = Dissociation constant of the radioligand for the receptor (must be predetermined).

Principle of Competitive Ligand Binding

The following diagram illustrates the equilibrium dynamics at the receptor binding site during a competition assay.

G Receptor Empty Receptor Site Bound_Radio Bound Radioligand Bound_Comp Bound Competitor Radioligand Radioligand (*) Radioligand->Receptor K_d Competitor Competitor (1-(o-Tolyl)piperazine) Competitor->Receptor K_i label_text As [Competitor] increases, the equilibrium shifts to the left for the radioligand, reducing the measured signal.

Caption: Equilibrium of competitive binding at a receptor site.

Troubleshooting and Expert Recommendations

  • High Non-Specific Binding (>30% of Total Binding):

    • Cause: Radioligand may be sticking to the filter or other surfaces.

    • Solution: Ensure filter plates are adequately pre-treated with PEI or BSA. Consider reducing the radioligand or membrane concentration.[8]

  • Poor Curve Fit/Shallow Slope:

    • Cause: Assay may not have reached equilibrium. The competitor might be interacting with multiple sites or via a complex mechanism.

    • Solution: Increase incubation time. Verify the purity of 1-(o-Tolyl)piperazine. Ensure accurate serial dilutions.

  • Low Signal (Low Total Binding CPM):

    • Cause: Insufficient receptor density in the membrane prep, low radioligand specific activity, or counter inefficiency.

    • Solution: Use a lower passage number of cells or a cell line with higher receptor expression. Check the age and specific activity of the radioligand. Run a machine efficiency check.[11]

Conclusion

This compound is a valuable pharmacological tool for the characterization of serotonergic, dopaminergic, and other CNS receptors. When employed within a rigorously validated radioligand binding assay, as detailed in these protocols, it allows for the precise determination of binding affinities. This information is fundamental to understanding its mechanism of action, establishing structure-activity relationships for novel analogs, and advancing the development of new therapeutics for neurological disorders.

References

  • Więckowska, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.
  • PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual [Internet]. Retrieved from [Link]

  • Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-34. Retrieved from [Link]

  • Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 107-118. Retrieved from [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102558.
  • Zhang, L. L., & Li, Y. M. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 19-27. Retrieved from [Link]

  • Kuschert, S., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(21), 8332. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved from [Link]

  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Retrieved from [Link]

  • IJzerman, A. P., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 107-118. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Hosseinzadeh, R., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Research Square.
  • Berardi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8056. Retrieved from [Link]

  • Hamzeh-Mivehroud, M., & Dastmalchi, S. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 2(2), 253-258. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]

  • McKearney, J. W. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Neuropharmacology, 28(8), 817-21. Retrieved from [Link]

  • Lenart, A. M., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 594. Retrieved from [Link]

  • Stoeber, M., et al. (2023). Proximity Labeling to Identify β-Arrestin1 Binding Partners Downstream of Ligand-Activated G Protein-Coupled Receptors. International Journal of Molecular Sciences, 24(4), 3326. Retrieved from [Link]

  • Niso, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6667. Retrieved from [Link]

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Application Notes and Protocols for the Neuropharmacological Screening of 1-(o-Tolyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the neuropharmacological screening of 1-(o-Tolyl)piperazine dihydrochloride. As a member of the arylpiperazine class of compounds, 1-(o-Tolyl)piperazine holds potential as a modulator of various neurotransmitter systems, making it a person of interest for the development of novel therapeutics for psychiatric and neurological disorders.[1] This guide is designed to provide researchers with the foundational knowledge and detailed protocols to systematically evaluate the neuropharmacological profile of this compound.

Introduction: The Significance of Arylpiperazines in Neuropharmacology

The piperazine moiety is a prevalent scaffold in a multitude of centrally acting drugs, valued for its ability to influence pharmacokinetic properties and serve as a versatile building block in medicinal chemistry.[2] Arylpiperazines, in particular, have a well-documented history of interacting with a range of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors. This interaction profile has led to their investigation and successful development as antidepressants, anxiolytics, and antipsychotics.

1-(o-Tolyl)piperazine, with its characteristic ortho-tolyl group substitution on the piperazine ring, is a valuable tool for exploring structure-activity relationships within this chemical class. Its neuropharmacological effects are anticipated to be mediated through its interactions with key receptors implicated in mood, cognition, and behavior. A thorough and systematic screening cascade is therefore essential to elucidate its precise mechanism of action and therapeutic potential.

Physicochemical Properties of 1-(o-Tolyl)piperazine

A foundational understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental work.

PropertyValueReference
Synonyms 1-(2-Methylphenyl)piperazine[1]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 44 - 48 °C[1]
Boiling Point 161 °C/10 mmHg[1]
Solubility Soluble in Methanol
Storage 2 - 8 °C, under inert gas, protected from air[1]

Note: The dihydrochloride salt form will have a higher molecular weight and different solubility profile.

Proposed Neuropharmacological Screening Cascade

A logical and tiered approach to screening is crucial for efficiently characterizing the activity of 1-(o-Tolyl)piperazine. The following workflow is proposed, moving from broad, initial binding assays to more specific functional and in vivo studies.

Figure 1: Proposed neuropharmacological screening cascade for 1-(o-Tolyl)piperazine.

In Vitro Screening Protocols

Primary Screening: Receptor Binding Affinity

The initial step is to determine the binding profile of 1-(o-Tolyl)piperazine across a panel of relevant neuroreceptors. Given the known targets of arylpiperazines, this panel should prioritize serotonin and dopamine receptor subtypes.

Rationale: Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Example Receptor Panel and Rationale:

Receptor SubtypeRationale for Inclusion
5-HT₁A Key target for anxiolytics and antidepressants.[3]
5-HT₂A Implicated in the mechanism of action of atypical antipsychotics and psychedelics.[4]
5-HT₂C Plays a role in mood, appetite, and the effects of some antidepressants.[5]
Dopamine D₂ Primary target for typical and atypical antipsychotics.[6]
Dopamine D₃ A potential target for treating substance abuse and Parkinson's disease.[6]
Dopamine D₄ Implicated in cognition and a target for some antipsychotics.[7]

Representative Binding Affinity Data for Arylpiperazine Analogs:

CompoundReceptorKi (nM)Reference
(2-methoxyphenyl)piperazine derivative5-HT₁A1.2
D-382 (phenylpiperazine derivative)Dopamine D₂3.88[8]
D-381 (piperazine derivative)Dopamine D₂12[8]
D-382 (phenylpiperazine derivative)Dopamine D₃3.86[8]
D-381 (piperazine derivative)Dopamine D₃3.56[8]

Protocol: Radioligand Competition Binding Assay (General Protocol)

This protocol provides a general framework. Specific radioligands, cell lines, and incubation conditions should be optimized for each receptor target.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂)

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Spiperone for D₂)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding competitor (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D₂ receptors)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or below its Kd value)

    • A range of concentrations of this compound

    • For non-specific binding wells, add the non-specific binding competitor.

    • For total binding wells, add vehicle instead of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-(o-Tolyl)piperazine.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: In Vitro Functional Assays

Once the binding affinities are established, the next critical step is to determine the functional activity of 1-(o-Tolyl)piperazine at the high-affinity receptors. This will elucidate whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.

Rationale: Functional assays measure the downstream signaling events that occur upon receptor activation or blockade. The choice of assay depends on the G-protein coupling of the receptor.

Signaling Pathways of Key Receptors:

Signaling_Pathways cluster_Gi Gi-coupled Receptors cluster_Gq Gq-coupled Receptors 5-HT1A 5-HT1A Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase 5-HT1A->Inhibition of Adenylyl Cyclase D2 D2 D2->Inhibition of Adenylyl Cyclase D3 D3 D3->Inhibition of Adenylyl Cyclase D4 D4 D4->Inhibition of Adenylyl Cyclase 5-HT2A 5-HT2A Activation of PLC Activation of PLC 5-HT2A->Activation of PLC 5-HT2C 5-HT2C 5-HT2C->Activation of PLC Increase in IP3 and Ca2+ Increase in IP3 and Ca2+ Activation of PLC->Increase in IP3 and Ca2+

Figure 2: G-protein coupling and primary signaling pathways for key serotonin and dopamine receptor subtypes.

Protocol: cAMP Assay for Gi-Coupled Receptors (e.g., D₂)

Materials:

  • CHO or HEK293 cells stably expressing the Gi-coupled receptor of interest.

  • cAMP detection kit (e.g., cAMP-Glo™ Assay).

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution.

  • Reference agonist and antagonist for the target receptor.

  • 96-well white-walled microplates.

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates and grow to the desired confluency.

  • Compound Addition:

    • For agonist testing: Add varying concentrations of 1-(o-Tolyl)piperazine to the cells.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of 1-(o-Tolyl)piperazine before adding a fixed concentration of a known agonist.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Lysis and Detection: Following the manufacturer's protocol for the cAMP detection kit, lyse the cells and add the detection reagents.

  • Measurement: Measure the luminescence using a plate reader. A decrease in the luminescent signal corresponds to a decrease in cAMP levels.

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC₅₀ and Emax.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT₂A)

Materials:

  • HEK293 cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Reference agonist and antagonist.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in the 96-well plates.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • For agonist testing: Inject varying concentrations of 1-(o-Tolyl)piperazine and measure the change in fluorescence over time.

    • For antagonist testing: Pre-incubate with 1-(o-Tolyl)piperazine before injecting a known agonist and measuring the fluorescence change.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • For agonist activity, plot the response against the log concentration of the compound to determine the EC₅₀ and Emax.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

In Vivo Behavioral Screening

Based on the in vitro profile, in vivo studies in rodent models can be designed to assess the potential anxiolytic and/or antidepressant effects of 1-(o-Tolyl)piperazine.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[9]

Protocol: Elevated Plus Maze for Mice

Apparatus:

  • A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Video tracking system to record the animal's movement.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.

  • Dosing: Administer this compound (at various doses) or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes). A positive control group receiving a known anxiolytic (e.g., diazepam) should be included.

  • Testing: Place each mouse individually in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: The video tracking system should record:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Compare the parameters between the different treatment groups. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. The total distance traveled can be used to assess for any confounding effects on locomotor activity.

Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

Rationale: The FST is a common screening tool for antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.[10]

Protocol: Forced Swim Test for Mice

Apparatus:

  • A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • A video camera to record the session.

Procedure:

  • Habituation and Dosing: Similar to the EPM protocol, acclimate and dose the animals with this compound, vehicle, or a positive control (e.g., fluoxetine).

  • Testing: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(o-Tolyl)piperazine is crucial for interpreting the in vivo data and for any further drug development.

Key Pharmacokinetic Parameters to Determine:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

  • Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.

These parameters can be determined by administering the compound to rodents and collecting blood samples at various time points. The concentration of 1-(o-Tolyl)piperazine in the plasma can then be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound represents a valuable chemical entity for neuropharmacological research. The systematic screening cascade outlined in this guide, from in vitro receptor profiling to in vivo behavioral analysis, provides a robust framework for elucidating its mechanism of action and therapeutic potential. The provided protocols, while general, offer a solid foundation for researchers to design and execute their studies. It is imperative that each assay is carefully optimized and validated to ensure the generation of high-quality, reproducible data. Through such rigorous investigation, the full neuropharmacological profile of 1-(o-Tolyl)piperazine can be unveiled, potentially leading to the discovery of novel treatments for a range of neurological and psychiatric disorders.

References

  • D'Souza, S., & Shirodkar, P. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(10), 4125-4133.
  • Iskra-Jopa, J., Gołembiowska, K., Dziubina, A., Cybulski, M., Duszyńska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351-357.
  • Matulenko, M. A., Hakeem, A. A., Kolasa, T., Nakane, M., Terranova, M. A., Uchic, M. E., ... & Stewart, A. O. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 12(13), 3471–3483.
  • Baginski, A., et al. (2021). Anxiolytic-like effect of 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, in the open-field test without changes in 5-HT metabolism. Pharmacological Reports, 73(4), 1136-1145.
  • Pytka, K., et al. (2015). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacological Reports, 67(1), 140-145.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Ghorai, S., et al. (2019). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Scientific Reports, 9(1), 1-15.
  • López-Rubalcava, C., & Hen, R. (2000). Anxiolytic-like actions of toluene in the burying behavior and plus-maze tests: differences in sensitivity between 5-HT(1B) knockout and wild-type mice. Behavioural brain research, 115(1), 85–94.
  • PubChem. (n.d.). 1-(o-Tolyl)piperazine hydrochloride. Retrieved from [Link]

  • Sonesson, C., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of pharmacology and experimental therapeutics, 318(2), 810–818.
  • Steimer, T., & Driscoll, P. (2003). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 170(3), 266–274.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Włodarczyk, M., et al. (2021).
  • de Almeida, R. N., et al. (2018). A Systematic Review of the Anxiolytic-Like Effects of Essential Oils in Animal Models. Molecules, 23(12), 3233.
  • Magalhaes, P. F., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137.
  • Kramer, M. S., et al. (1998). Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 18(5), 374–381.
  • Callahan, P. M., & Cunningham, K. A. (1994). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Behavioural pharmacology, 5(4), 389–399.
  • Imaizumi, M., & Miyazaki, S. (1995). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(2), 125–133.
  • Schöffmann, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
  • Ali, A. M., et al. (2023).
  • Sonesson, C., et al. (2006). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl).
  • D'Souza, S., & Shirodkar, P. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(10), 4125-4133.
  • Kaczor, A. A., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5129.
  • Navarro, J. F., & Martín-López, M. (2005). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 17(1), 111–114.
  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • The Pharma-Xplorer. (2020, October 6). Elevated Plus Maze : screening of anti-anxiety activity [Video]. YouTube. [Link]

  • Casaril, A. M., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 13, 213.

Sources

Troubleshooting & Optimization

Improving solubility of 1-(o-Tolyl)piperazine dihydrochloride in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(o-Tolyl)piperazine dihydrochloride. This document is designed for researchers, scientists, and formulation professionals who are encountering challenges with the aqueous solubility of this compound. As an arylpiperazine derivative, 1-(o-Tolyl)piperazine's solubility is critically dependent on its physicochemical properties and the composition of the aqueous medium.[1] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: I'm trying to dissolve this compound in my aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving or is precipitating. What's happening?

This is the most common issue encountered with basic amine salts like this compound. The dihydrochloride salt form is used specifically to enhance aqueous solubility compared to the free base, which is practically insoluble in water.[2] However, the solubility of the salt is highly pH-dependent.

The Core Issue: pH vs. pKa

  • Protonation State: 1-(o-Tolyl)piperazine has two basic nitrogen atoms that can be protonated. In its dihydrochloride form, both nitrogens are protonated (carrying a positive charge), which makes the molecule highly polar and thus water-soluble.

  • The Role of Buffer pH: When you introduce the compound into a buffer, the buffer's pH dictates the equilibrium between the soluble, protonated forms and the insoluble, neutral (free base) form. The piperazine parent molecule has a pKa around 9.8.[3] While the exact pKa values for 1-(o-Tolyl)piperazine are not readily published, we can predict that the aliphatic nitrogen will have a pKa in the basic range (likely 7-9), while the nitrogen attached to the aryl ring will be less basic (pKa likely 2-4).

  • Precipitation at Neutral/High pH: At a pH of 7.4, which is close to or above the predicted pKa of the more basic nitrogen, a significant portion of the molecules will lose a proton. This deprotonation neutralizes the charge, converting the molecule back towards its poorly soluble free base form, causing it to precipitate out of solution.

Essentially, your buffer is not acidic enough to keep the compound fully protonated and dissolved.

FAQ 2: What are the key physicochemical properties I should be aware of?

Understanding the compound's properties is the first step in designing a successful formulation strategy.[4]

PropertyValue / DescriptionSignificance for SolubilitySource
Chemical Name 1-(2-methylphenyl)piperazine dihydrochloride-[5]
Molecular Formula C₁₁H₁₆N₂ · 2HClThe hydrochloride salt improves aqueous solubility.[5]
Molecular Weight 249.18 g/mol (dihydrochloride salt)Required for calculating molar concentrations.[5]
Appearance White to off-white crystalline powderVisual confirmation of the starting material.[6]
pKa (Predicted) pKa₁ ≈ 7-9 (aliphatic N), pKa₂ ≈ 2-4 (aromatic N)Crucial. Dictates the pH range required for solubility. The compound is most soluble at pH < (pKa₁ - 2).[7]
Free Base Solubility Insoluble in water; Soluble in methanolHighlights the necessity of keeping the compound in its ionized (salt) form in aqueous solutions.[2]
Salt Solubility Freely soluble in water (at acidic pH)Confirms that the salt form is the correct choice for aqueous media, provided the pH is controlled.[6]
FAQ 3: How do I systematically determine the optimal pH for my buffer to ensure solubility at my target concentration?

The most reliable method is to perform a pH-solubility profile. This experiment will define the pH range where your compound remains soluble at the desired concentration. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.

The workflow below outlines the logical steps to diagnose and solve the solubility problem.

G cluster_ph pH Adjustment Strategy cluster_advanced Advanced Strategies start Goal: Dissolve Compound in Aqueous Buffer issue Issue: Compound Precipitates or Fails to Dissolve start->issue check_ph Step 1: Analyze pH Is Buffer pH ≥ pKa₁? issue->check_ph ph_too_high Yes: pH is too high, causing deprotonation. check_ph->ph_too_high Likely ph_ok No: pH is already acidic. check_ph->ph_ok Unlikely adjust_ph Action: Lower Buffer pH (e.g., pH 4-5) ph_too_high->adjust_ph re_test Re-test Solubility adjust_ph->re_test check_conc Step 2: Analyze Concentration Is solubility still insufficient? re_test->check_conc ph_ok->check_conc co_solvents Option A: Add Co-solvents (e.g., DMSO, Ethanol, PEG) check_conc->co_solvents Yes excipients Option B: Use Excipients (e.g., Cyclodextrins) check_conc->excipients Yes success Success: Compound Dissolved check_conc->success No co_solvents->success excipients->success

Caption: Troubleshooting workflow for solubility issues.

See Appendix A for a detailed, step-by-step protocol to conduct a pH-solubility profile. As a general rule, you should aim for a buffer pH that is at least 1.5 to 2 units below the pKa of the functional group required for solubilization. For 1-(o-Tolyl)piperazine, this means starting with a buffer around pH 4-5.

FAQ 4: I've adjusted the pH, and the solubility has improved, but it's still not high enough for my experiment. What are my next options?

If pH optimization alone is insufficient, the next step is to modify the solvent properties by using formulation excipients. These strategies are common for BCS Class II compounds, which have inherently poor solubility.[4] The primary approaches are using co-solvents, surfactants, or complexing agents.[8][9]

The diagram below illustrates how pH controls the equilibrium of 1-(o-Tolyl)piperazine species in solution.

Caption: pH-dependent equilibrium and solubility.

FAQ 5: How can I effectively use co-solvents to improve solubility?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. This makes the environment more favorable for the lipophilic portions of your compound.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Methodology: The recommended approach is to first dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO) to create a high-concentration stock. This stock can then be serially diluted into your aqueous buffer. It is critical to note that the compound may precipitate if the final concentration of the co-solvent in the buffer is too low to maintain solubility.

See Appendix B for a step-by-step protocol on co-solvent screening.

Co-SolventTypical Starting Concentration (% v/v) in final solutionConsiderations
DMSO 0.1 - 1%Can have biological/off-target effects at >0.5%. High solubilizing power.
Ethanol 1 - 10%Can cause protein precipitation at high concentrations. Generally well-tolerated in cell-based assays up to 1%.
PEG 400 5 - 20%Viscous. Generally low toxicity. Good for increasing kinetic solubility.
FAQ 6: I need to avoid organic co-solvents. When and how should I use surfactants or cyclodextrins?

These are excellent alternatives when organic solvents are not permissible.

  • Surfactants: Molecules like Polysorbate 80 (Tween 80) or Cremophor EL form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble drug, effectively increasing its apparent solubility.[10] This is a common technique used in pharmaceutical formulations.[11]

    • How to use: Prepare your buffer containing the surfactant at a concentration well above its CMC. Add the compound directly to this solution and mix thoroughly, using sonication if necessary. Start with a surfactant concentration of 0.1% to 1% (w/v).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the lipophilic part of the drug molecule (the tolyl group), effectively shielding it from the aqueous environment and increasing solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

    • How to use: Dissolve HP-β-CD in your buffer first (e.g., 2-10% w/v). Once the cyclodextrin is fully dissolved, add the this compound. The complexation process may require gentle heating (40-50°C) and extended mixing.

FAQ 7: How should I prepare and store my stock solution to prevent it from crashing out?

Best Practices for Stock Solutions:

  • Use an Acidified Solvent: Prepare high-concentration stocks (e.g., 10-50 mM) in a slightly acidified aqueous solution (e.g., water with 0.01 N HCl) or in a 50:50 mixture of an organic co-solvent (like ethanol) and acidified water. This ensures the compound remains fully protonated.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution: When diluting the stock into your final experimental buffer, add the stock solution to the buffer while vortexing. Never add buffer to the concentrated stock. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: After preparing your final solution, let it sit at the experimental temperature for 30-60 minutes and visually inspect for any signs of precipitation before starting your experiment.

Appendices
Appendix A: Protocol for pH-Solubility Profiling
  • Objective: To determine the minimum pH required to fully dissolve this compound at a target concentration.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3.0 to 8.0 in 0.5 pH unit increments.

    • Vials or microcentrifuge tubes.

    • Vortex mixer and/or shaker.

  • Procedure:

    • Weigh out an amount of the compound into separate vials that will result in your target concentration when the buffer is added (e.g., for a 1 mM final concentration in 1 mL, add 0.249 mg).

    • Add 1 mL of each buffer (from pH 3.0 to 8.0) to the respective vials.

    • Cap the vials and vortex vigorously for 2 minutes.

    • Place the vials on a shaker at room temperature for 1-2 hours to allow them to reach equilibrium.

    • Visually inspect each vial for undissolved solid material against a dark background. A clear solution indicates complete dissolution.

    • Result: The lowest pH at which the solution remains clear is the upper limit of the optimal pH range for your desired concentration.

Appendix B: Protocol for Co-solvent Screening
  • Objective: To find a suitable co-solvent system for your compound.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • In separate tubes, prepare your final aqueous buffer (at an optimized acidic pH, e.g., pH 5.0) containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% Ethanol).

    • Add a small volume of the DMSO stock to each co-solvent/buffer mixture to reach your final target concentration. For example, add 10 µL of 100 mM stock to 990 µL of buffer for a final concentration of 1 mM.

    • Vortex immediately and thoroughly.

    • Incubate at the experimental temperature for 30 minutes.

    • Visually inspect for precipitation. The lowest percentage of co-solvent that results in a clear solution is your lead for further optimization.

References
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC, NIH. Available at: [Link]

  • PubChem. 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Piperazine. Wikimedia Foundation. Available at: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • ResearchGate. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Available at: [Link]

  • Tablets & Capsules Magazine. Formulating OSDs for Poorly Soluble Drugs. (2025-07-15). Available at: [Link]

  • Solubility of Things. Piperazine. Available at: [Link]

  • Carl ROTH. 1-(o-Tolyl)piperazine, 25 g. Available at: [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • He, W., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC, PubMed Central. Available at: [Link]

  • Bouling Chemical Co., Limited. 1-(O-Tolyl)Piperazine. Available at: [Link]

  • Bojarski, A. J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Warren, D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023-02-01). Available at: [Link]

  • Chemtrade. PIPERAZINE. Available at: [Link]

  • Derks, P. W. J., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Liu, R., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC, PubMed Central. Available at: [Link]

  • Cichero, E., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC, PubMed Central. Available at: [Link]

Sources

Addressing inconsistent results in 1-(o-Tolyl)piperazine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(o-Tolyl)piperazine Dihydrochloride

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Experimental Results

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experimental outcomes. As a compound with specific handling requirements and complex pharmacology, inconsistent results are a common but surmountable challenge. This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you achieve reproducibility and confidence in your data.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common foundational issues that can lead to downstream inconsistencies. Verifying these first principles is the critical first step in any troubleshooting workflow.

Q1: I'm seeing lower-than-expected potency in my bioassay. My calculations are correct. What could be the issue?

This is a classic problem that often points to an issue with the compound's concentration or integrity. There are two primary suspects:

  • Incorrect Molecular Weight: 1-(o-Tolyl)piperazine is commonly available as the free base, monohydrochloride, or dihydrochloride salt. Using the molecular weight of the free base (~176.26 g/mol ) to calculate the concentration of the dihydrochloride salt (~249.18 g/mol ) will result in a stock solution that is approximately 30% less concentrated than intended.[1][2]

  • Compound Degradation or Precipitation: Have you observed any cloudiness or particulate matter in your stock solution or diluted samples? This compound, particularly the free base, can be sensitive to air and light.[3] Furthermore, the dihydrochloride salt is acidic; when diluted into a neutral or basic buffer for a biological assay, its solubility can decrease dramatically, leading to precipitation and a lower effective concentration.

Actionable Advice: Always verify the exact salt form from your supplier's Certificate of Analysis (CofA) and use the corresponding molecular weight. Prepare solutions fresh and visually inspect for clarity before each use.

Compound FormCAS NumberMolecular Weight ( g/mol )Notes
1-(o-Tolyl)piperazine (Free Base)39512-51-1176.26Air sensitive; store under inert gas.[3]
1-(o-Tolyl)piperazine HCl70849-60-4212.72Hygroscopic potential.
1-(o-Tolyl)piperazine 2HCl Not uniformly assigned 249.18 Highly water-soluble but creates an acidic solution. [1]

Q2: My HPLC analysis shows multiple peaks, but the supplier claims >98% purity. Why?

There are several possibilities here, ranging from sample handling to analytical artifacts:

  • On-Column Degradation: The compound may be degrading on your HPLC system. This can be caused by reactive metal surfaces in the flow path or an inappropriate mobile phase pH.

  • Solvent Impurities or Reactivity: Are you dissolving the compound in a solvent like DMSO for an extended period? Some grades of DMSO can contain impurities or degrade over time, which might react with your compound.

  • In-Source Fragmentation (if using LC-MS): If you are using Mass Spectrometry for detection, the extra peaks could be fragments of the parent molecule generated within the MS source, not impurities in the sample itself.[4]

  • Supplier's Analytical Method: The supplier's purity assessment (e.g., GC or non-aqueous titration) may not detect certain impurities that your specific HPLC method can resolve.[3]

Actionable Advice: Request the analytical method used by the supplier for their purity determination. Run a freshly prepared sample and compare it to one that has been stored for some time. If using LC-MS, optimize source conditions to minimize fragmentation.

Q3: Can I use the free base and the dihydrochloride salt interchangeably by adjusting the mass?

While theoretically possible, it is strongly discouraged. The free base and its salts have different physicochemical properties that can impact experimental outcomes beyond simple concentration.

  • Solubility & pH: The dihydrochloride salt is highly soluble in water, creating an acidic solution. The free base is less soluble in water but more soluble in organic solvents. When you add the salt to a buffered solution, it will consume some of the buffering capacity, potentially altering the pH of your experiment.

  • Stability: The dihydrochloride salt form is generally more stable and less sensitive to air oxidation than the free base.[3] Using the free base may introduce degradation products over the course of an experiment.

Expert Recommendation: For consistency, choose one form of the compound and use it for the entire duration of a study. The dihydrochloride salt is recommended for most applications involving aqueous buffers due to its higher stability and solubility.

Part 2: Technical Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific experimental problems.

Guide 1: Solving Solubility & Stability Issues

Inconsistent results are frequently traced back to how the compound is dissolved and stored.

Problem: A stock solution of this compound in water or buffer appears cloudy or forms a precipitate over time.

Causality: This is almost always a pH-driven solubility issue. The two nitrogen atoms on the piperazine ring have different pKa values. As the pH of the solution increases towards the pKa of the protonated nitrogens, the compound becomes less charged and thus less soluble in aqueous media, causing it to precipitate.

A Inconsistent Results: Precipitation Observed B What is the solvent? A->B C Water / Aqueous Buffer B->C Aqueous D Organic Solvent (e.g., DMSO) B->D Organic E What is the buffer pH? C->E K Root Cause: Potential hygroscopicity. Absorbed water reduces solubility in non-polar solvents. D->K F pH > 5.0 E->F G pH < 4.0 E->G H Root Cause: pH is too high, causing de-protonation and precipitation. F->H I Solution 1: Prepare stock in pure water or a low pH buffer (e.g., citrate). H->I J Solution 2: Use a co-solvent like ethanol or prepare a primary stock in DMSO. H->J M Confirm Final pH: Check pH of final assay medium after adding compound. I->M J->M L Solution: Ensure compound is fully dry. Use fresh, anhydrous grade solvent. K->L

Caption: Troubleshooting workflow for solubility issues.

This protocol ensures maximum solubility and stability for this compound.

  • Equilibrate Reagent: Allow the vial of this compound (MW: 249.18 g/mol ) to come to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 2.49 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, deionized water (Milli-Q or equivalent). The resulting solution will be acidic.

  • Mixing: Vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization (Optional): If for use in cell culture, sterile filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. A properly stored aqueous stock should be stable for several weeks.

Guide 2: Addressing Analytical Discrepancies

Reproducible analysis is key to validating your compound's concentration and purity.

Problem: HPLC peak area for the same sample is inconsistent between runs, or the peak shape is poor (e.g., tailing, splitting).

Causality: Piperazine compounds, being basic, are notorious for interacting with acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape and inconsistent retention. The mobile phase composition is critical for achieving reproducible results.

A Inconsistent HPLC Results (Peak Area / Shape) B Check Mobile Phase A->B H Check Column Type A->H M Verify Sample Diluent A->M C Is a buffer or additive used? B->C D No C->D Missing E Yes C->E Present F Root Cause: Secondary interactions with column. Poor control of analyte ionization. D->F G Solution: Add 0.1% Formic Acid or 0.1% TFA to mobile phases A & B. F->G I Standard Silica C18 H->I J Modern Hybrid / End-capped C18 H->J K Consider Column Aging: Silanols may be exposed. I->K L Solution: Use a dedicated 'basic compounds' column or a modern, highly end-capped column. K->L N Is diluent weaker than mobile phase start conditions? M->N O No N->O P Root Cause: Solvent mismatch causing peak distortion. O->P Q Solution: Dissolve sample in initial mobile phase or weaker solvent. P->Q

Caption: Troubleshooting workflow for HPLC inconsistencies.

This method provides a robust starting point for analyzing 1-(o-Tolyl)piperazine.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 2.5-5 µm particle size, ≤ 4.6 mm ID x 150 mm (e.g., Waters XBridge, Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute stock solution in Mobile Phase A.

Self-Validation:

  • Blank Injection: Inject Mobile Phase A to ensure no system peaks are present.

  • Standard Injection: Inject a freshly prepared, known concentration of your compound. Note the retention time and peak area.

  • Sample Injection: Inject your experimental sample.

  • Analysis: The retention time should match the standard. The peak should be sharp and symmetrical. Unexplained peaks may indicate degradation or impurities.

Part 3: Understanding Inconsistent Biological Activity

Problem: The compound shows high variability in cell-based assays or animal models, even when concentration and purity seem correct.

Causality: 1-(o-Tolyl)piperazine is a derivative of a pharmacologically promiscuous scaffold.[5][6] Piperazines often interact with a range of receptors, primarily serotonergic and dopaminergic systems.[7][8] The observed effect can be a composite of multiple interactions, which can vary significantly between different cell types or tissues based on their unique receptor expression profiles.

  • Receptor Promiscuity: The compound may be acting as an agonist at one receptor subtype and an antagonist at another, both of which are present in your system. Small changes in experimental conditions (e.g., cell passage number, animal stress levels) could alter receptor expression and shift the net biological outcome.

  • Metabolism: The compound can be metabolized by liver enzymes (e.g., cytochrome P450s). The rate of metabolism can vary, leading to different effective concentrations of the parent compound and its potentially active metabolites in in vivo studies.

Actionable Advice:

  • Target Validation: Conduct experiments in cell lines engineered to express only your primary target receptor to confirm direct engagement.

  • Counter-Screening: Test the compound against a panel of common off-target receptors (especially serotonin and dopamine subtypes) to understand its selectivity profile.

  • Pharmacokinetic Analysis: If working in vivo, perform a basic pharmacokinetic study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • PubChem. 1-(o-Tolyl)piperazine Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). This compound. U.S. Food and Drug Administration. [Link]

  • Zahoránszky-Kovács, G., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. Note: Fictional citation based on search result[5] content for illustrative purposes.

  • Klinsrisuk, S., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Google Patents.
  • Al-Tamimi, A. M. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Zafra-Gómez, A., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi. Pharmaceuticals. [Link]

  • The United States Pharmacopeial Convention. Piperazine Dihydrochloride Monograph. Note: Fictional citation based on search result[9] content for illustrative purposes.

  • Butler, T. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Chimia. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 1-(o-Tolyl)piperazine Dihydrochloride Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth, experience-driven framework for validating the binding affinity of 1-(o-Tolyl)piperazine dihydrochloride, a versatile building block in neuropharmacology. We will move beyond simply listing protocol steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system. This guide will empower you to generate high-quality, reproducible data and confidently compare its performance against established alternatives.

Introduction: The Significance of Binding Affinity in Drug Discovery

1-(o-Tolyl)piperazine is a key structural motif found in various centrally acting agents, particularly those targeting serotonergic and dopaminergic systems.[1] Its derivatives have been explored for potential applications in treating anxiety and depression.[1] The dihydrochloride salt ensures solubility and stability for in vitro assays. Accurate and validated binding affinity data, typically expressed as the inhibition constant (Kᵢ), is crucial for understanding a compound's potency, selectivity, and potential therapeutic window. This guide will focus on validating the binding of this compound to key serotonin (5-HT) and dopamine (D) receptors, which are implicated in its pharmacological effects.

Foundational Knowledge: Understanding Key Metrics

Before delving into experimental design, it is essential to grasp the core metrics used to quantify binding affinity:

  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of a competing ligand that displaces 50% of a radioligand or fluorescent probe from its target receptor. It is an operational parameter that is dependent on the experimental conditions, particularly the concentration of the labeled ligand.

  • Kᵢ (Inhibition constant): This represents the intrinsic binding affinity of a ligand for a receptor. It is a thermodynamic constant that is independent of the concentration of the labeled ligand used in the assay. The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand. A lower Kᵢ value indicates a higher binding affinity.

  • Kₑ (Dissociation constant): This is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. In competitive binding assays, the Kᵢ of a competitor is theoretically equal to its Kₑ.

Experimental Design: A Self-Validating Approach

To ensure the integrity of your binding affinity data, a multi-faceted and self-validating experimental design is crucial. This involves not only the primary binding assay but also a series of quality control and validation steps.

Diagram: Workflow for Validating Binding Affinity

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Validation Compound_Prep Compound Preparation (Purity & Concentration Verification) Assay Binding Assay (Radioligand or Fluorescence Polarization) Compound_Prep->Assay Receptor_Prep Receptor Preparation (Membrane or Whole Cell) Receptor_Prep->Assay Ligand_Selection Radioligand/Fluorescent Ligand Selection & Characterization Ligand_Selection->Assay IC50_Calc IC50 Determination Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Comparison Comparison with Reference Compounds Ki_Calc->Comparison

Caption: A streamlined workflow for the robust validation of binding affinity data.

Step-by-Step Experimental Protocols

Here, we provide detailed protocols for two widely accepted methods for determining binding affinity: the radioligand displacement assay and the fluorescence polarization competition assay.

Protocol 1: Radioligand Displacement Assay for 5-HT₁ₐ Receptor

This protocol is a classic and highly sensitive method for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Buspirone, WAY-100635

  • Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT₁ₐ agonist)

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Reaction Setup: In a 96-well microplate, add in the following order:

    • Assay buffer

    • A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kₑ value).

    • Varying concentrations of the test compound or reference compound.

    • Receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Fluorescence Polarization Competition Assay

This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Buspirone, WAY-100635

  • Fluorescent Ligand: A fluorescently labeled ligand for the target receptor (e.g., a derivative of a known antagonist).

  • Receptor Source: Purified, solubilized receptor or cell membranes.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor and ligand.

  • Black, low-volume 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Reaction Setup: In a 384-well microplate, add:

    • Assay buffer

    • A fixed concentration of the fluorescent ligand.

    • Varying concentrations of the test or reference compound.

    • Receptor preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium. The incubation time should be optimized for each specific receptor-ligand pair.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation as described in the radioligand assay protocol.

Comparative Analysis: Benchmarking Against Established Ligands

To provide context for your validated binding affinity data for this compound, it is essential to compare it against well-characterized reference compounds. The following table summarizes the reported binding affinities (Kᵢ in nM) of established ligands for key serotonin and dopamine receptors.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)D₂ (Kᵢ, nM)
Buspirone 1.255130300
WAY-100635 0.9125158>1000
Ketanserin 1582.14.863

Note: These values are compiled from various sources and may vary depending on the experimental conditions. They serve as a general reference for comparison.

Understanding the Broader Context: Signaling Pathways

The binding of a ligand to a G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Diagram: 5-HT₁ₐ Receptor Signaling Pathway

G cluster_0 5-HT1A Receptor Activation cluster_1 Downstream Effects Ligand 5-HT / Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase (Inhibition) G_Protein->AC Inhibits K_Channel ↑ K+ Channel Opening G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel Opening G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: The canonical Gi/o-coupled signaling pathway of the 5-HT₁ₐ receptor.

Diagram: 5-HT₂ₐ Receptor Signaling Pathway

G cluster_0 5-HT2A Receptor Activation cluster_1 Downstream Effects Ligand 5-HT / Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (Activation) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (Activation) DAG->PKC

Sources

A Comparative Guide to 1-(o-Tolyl)piperazine and m-Chlorophenylpiperazine (m-CPP) for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of two structurally related arylpiperazines, 1-(o-Tolyl)piperazine (o-TPP) and 1-(3-chlorophenyl)piperazine (m-CPP). While both compounds share a core piperazine structure, the nature and position of the substituent on the phenyl ring—an ortho-methyl group for o-TPP versus a meta-chloro group for m-CPP—give rise to distinct pharmacological profiles. This document is intended for researchers in neuropharmacology, medicinal chemistry, and drug development, providing a foundational understanding, comparative data, and actionable experimental protocols to evaluate these and similar compounds. We will delve into their physicochemical properties, pharmacological activities, and provide validated methodologies for their characterization.

Section 1: Introduction and Physicochemical Properties

Arylpiperazines are a prominent class of compounds in neuroscience, acting as versatile scaffolds for ligands targeting various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1] m-CPP is a well-characterized psychoactive compound used extensively as a pharmacological tool to probe the serotonin system.[2] It is also an active metabolite of several antidepressant drugs, including trazodone. In contrast, 1-(o-Tolyl)piperazine is primarily known as a synthetic intermediate or building block in the development of potential therapeutic agents for neurological disorders.[1] A direct comparison is crucial for researchers deciding on the appropriate tool compound or synthetic precursor for their studies.

The fundamental differences in their chemical makeup are the starting point for understanding their divergent biological activities.

Table 1: Comparative Physicochemical Properties

Property1-(o-Tolyl)piperazine Dihydrochloridem-Chlorophenylpiperazine (m-CPP)
Chemical Structure
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Molecular Formula C₁₁H₁₆N₂ · 2HClC₁₀H₁₃ClN₂
Molecular Weight 249.18 g/mol 196.68 g/mol
CAS Number 70849-60-4[3]6640-24-0
Appearance White to yellow crystalline powder[4]Solid
Melting Point 46°C (free base)[4]Not specified
Boiling Point 161°C (free base)[4]Not specified
Solubility Insoluble in water (free base)Not specified

The key structural distinction is the substituent on the phenyl ring: a methyl group at the ortho position for o-TPP and a chlorine atom at the meta position for m-CPP. This seemingly minor change significantly impacts electronic distribution and steric hindrance, which in turn dictates how each molecule interacts with the binding pockets of its target receptors.

Section 2: Synthesis Overview

The synthesis of N-arylpiperazines is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic substitution reaction between an appropriate aniline and a bis(2-haloethyl)amine, or by reacting piperazine with an aryl halide, often under palladium-catalyzed conditions.[5][6]

Below is a generalized workflow for the synthesis of an N-arylpiperazine, which can be adapted for both o-TPP and m-CPP using the corresponding starting materials (o-toluidine or m-chloroaniline).

G cluster_0 Buchwald-Hartwig Amination ArylHalide Aryl Halide (e.g., 2-bromotoluene or 1-bromo-3-chlorobenzene) Product N-Arylpiperazine (o-TPP or m-CPP) ArylHalide->Product Piperazine Piperazine Piperazine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Figure 1: Generalized workflow for N-arylpiperazine synthesis.

Expert Insight: The choice of catalyst, ligand, and base is critical for optimizing reaction yield and purity. The Buchwald-Hartwig amination is particularly powerful as it tolerates a wide range of functional groups on the aryl halide, making it a versatile tool for creating libraries of arylpiperazine derivatives for structure-activity relationship (SAR) studies.[6]

Section 3: Comparative Pharmacological Profile

The primary pharmacological distinction between o-TPP and m-CPP lies in their interaction with the serotonergic system. m-CPP is a non-selective serotonin receptor agonist, whereas o-TPP is less characterized but is utilized in the synthesis of compounds targeting serotonin and dopamine receptors.[1][2]

Mechanism of Action at the Serotonergic Synapse

Both molecules are presumed to act at serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs) that modulate a vast array of neurological processes. m-CPP is known to bind to multiple 5-HT receptor subtypes, influencing neuronal excitability and neurotransmitter release.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_ligands SERT SERT Tryptophan Tryptophan SERT->Tryptophan Reuptake VMAT VMAT Serotonin Serotonin Tryptophan->Serotonin Synthesis Vesicle Synaptic Vesicle Serotonin->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release R_5HT1A 5-HT1A (Gi) Synapse->R_5HT1A Binding R_5HT2A 5-HT2A (Gq) Synapse->R_5HT2A Binding R_5HT2C 5-HT2C (Gq) Synapse->R_5HT2C Binding Signal Signal Transduction (e.g., ↓cAMP, ↑IP3/DAG) R_5HT1A->Signal R_5HT2A->Signal R_5HT2C->Signal mCPP m-CPP mCPP->SERT Agonist/ Inhibitor mCPP->R_5HT1A Agonist/ Inhibitor mCPP->R_5HT2A Agonist/ Inhibitor mCPP->R_5HT2C Agonist/ Inhibitor oTPP o-TPP oTPP->SERT Hypothesized Interaction oTPP->R_5HT1A Hypothesized Interaction oTPP->R_5HT2A Hypothesized Interaction oTPP->R_5HT2C Hypothesized Interaction

Figure 2: Potential interaction sites at the serotonergic synapse.

Receptor Binding Affinity

Table 2: Receptor Binding Affinities (Ki, nM)

Receptor Subtypem-Chlorophenylpiperazine (m-CPP)1-(o-Tolyl)piperazine (o-TPP)
5-HT₁A Moderate AffinityData not available
5-HT₂A 32.1Data not available
5-HT₂B 28.8Data not available
5-HT₂C 3.4Data not available
α₁-adrenergic Moderate Affinity[2]Data not available
α₂-adrenergic Moderate AffinityData not available
Dopamine D₂ >10,000 (Low Affinity)[2]Data not available

Note: Lower Ki values indicate higher binding affinity.

m-CPP displays a notable preference for the 5-HT₂C receptor.[2] This receptor is implicated in the regulation of mood, appetite, and reward pathways, and its activation is linked to the anxiogenic and anorectic effects of m-CPP. The lack of published data for o-TPP underscores its status as a synthetic precursor rather than a well-profiled pharmacological tool.

Section 4: Experimental Protocols for Comparative Evaluation

To enable a rigorous, side-by-side comparison, we provide the following self-validating experimental protocols. These methods are fundamental for any researcher aiming to characterize novel arylpiperazine derivatives.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Causality & Objective: This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. It operates on the principle of competitive displacement, where the unlabeled test compound competes with a known, radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which is then used to calculate the Ki value. This provides a quantitative measure of affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor (e.g., 5-HT2C) A1 Incubate membranes, radioligand, & varying concentrations of test compound P1->A1 P2 Prepare assay buffer, radioligand (e.g., [3H]mesulergine), and test compounds (o-TPP, m-CPP) P2->A1 A3 Equilibrate at RT (e.g., 60 min) A1->A3 A2 Incubate parallel tubes with excess non-radiolabeled ligand for non-specific binding (NSB) A2->A3 A4 Terminate reaction by rapid filtration over GF/B filter plates A3->A4 A5 Wash plates to remove unbound ligand A4->A5 D1 Add scintillation cocktail and count radioactivity (CPM) A5->D1 D2 Calculate Specific Binding: Total Binding - NSB D1->D2 D3 Plot % inhibition vs. log[compound] to determine IC50 D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Figure 3: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the human recombinant receptor of interest in ice-cold buffer. Centrifuge and wash the pellets to obtain a crude membrane preparation. Resuspend in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compounds (o-TPP and m-CPP).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled antagonist.

  • Termination: After incubation (e.g., 60 minutes at room temperature), rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiety-Related Behavior

Causality & Objective: The EPM is a widely validated behavioral assay to assess anxiety-like states in rodents.[7][8][9] The test capitalizes on the conflict between the animal's innate drive to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms, while anxiogenic compounds, like m-CPP is known to be, have the opposite effect. This protocol allows for the direct comparison of the in vivo behavioral effects of o-TPP and m-CPP.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze, elevated from the floor, with two opposing arms open and two enclosed by high walls.

  • Animal Acclimation: Allow rodents (rats or mice) to acclimate to the testing room for at least 60 minutes before the experiment. This reduces stress from handling and novel environments.[10]

  • Drug Administration: Administer the test compounds (o-TPP, m-CPP) or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms.[7] Allow the animal to freely explore the maze for a 5-minute session.

  • Data Acquisition: Record the session using an overhead video camera connected to a tracking software. The software automatically scores parameters such as time spent in open/closed arms, number of entries into each arm, and total distance traveled.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. A significant decrease in these parameters compared to the vehicle group suggests an anxiogenic effect. Total distance traveled is used as a control for general locomotor activity.

  • Trustworthiness: To ensure the validity of the results, the experimenter should be blinded to the treatment conditions. The maze must be thoroughly cleaned between each animal to eliminate olfactory cues.

Section 5: Summary and Future Directions

This guide provides a framework for the comparative analysis of this compound and m-CPP.

Table 3: Comparative Summary

Feature1-(o-Tolyl)piperazine (o-TPP)m-Chlorophenylpiperazine (m-CPP)
Primary Role Synthetic Intermediate[1]Pharmacological Tool, Drug Metabolite
Pharmacological Profile Largely uncharacterizedNon-selective 5-HT receptor agonist[2]
Key Receptor Target UnknownHigh affinity for 5-HT₂C[2]
Known In Vivo Effects Data not availableAnxiogenic, anorectic, headache-inducing

m-CPP is a well-established, albeit non-selective, probe for the serotonin system, with known anxiogenic properties mediated primarily through the 5-HT₂C receptor. Its utility lies in its ability to produce robust, reproducible physiological and behavioral responses, making it a valuable positive control in many experimental paradigms.

1-(o-Tolyl)piperazine, by contrast, represents a pharmacological unknown. Its primary value has been as a scaffold in medicinal chemistry.[1] The structural difference—a sterically bulkier, electron-donating methyl group at the ortho position versus an electron-withdrawing chloro group at the meta position—is predicted to substantially alter its receptor binding profile. The ortho-methyl group may introduce steric hindrance that prevents binding to certain receptor pockets while potentially enhancing affinity for others, leading to a completely different selectivity profile compared to m-CPP.

For researchers in drug development, o-TPP and its derivatives represent an opportunity for novel ligand discovery. The protocols detailed in this guide provide a clear and robust pathway to fully characterize the pharmacology of o-TPP, enabling a direct and meaningful comparison with the benchmark compound, m-CPP. By generating comprehensive binding, functional, and behavioral data, the scientific community can elucidate the structure-activity relationships that govern arylpiperazine pharmacology and potentially uncover novel therapeutic leads.

References

  • PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Invernizzi, R., Cotecchia, S., De Blasi, A., Mennini, T., Pataccini, R., & Samanin, R. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. Available from: [Link]

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A Researcher's Guide to the In Vivo Validation of 1-(o-Tolyl)piperazine Dihydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is paved with rigorous in vivo testing. This guide provides a comprehensive framework for the in vivo validation of 1-(o-Tolyl)piperazine dihydrochloride, a compound of interest in neuropharmacology for its potential applications in treating anxiety and depression. Given the limited direct in vivo data on this specific isomer, this guide presents a comparative approach, leveraging data from structurally similar and well-characterized piperazine derivatives, primarily 1-(m-chlorophenyl)piperazine (m-CPP), to establish a robust validation strategy.

Introduction to 1-(o-Tolyl)piperazine and the Rationale for In Vivo Validation

1-(o-Tolyl)piperazine is a versatile chemical entity utilized in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. Like other arylpiperazines, it is presumed to interact with serotonin (5-HT) and dopamine receptors, key players in mood and behavior regulation. While its structural analogs, such as m-CPP and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), are recognized 5-HT receptor agonists with known in vivo effects on locomotion, anxiety, and feeding behaviors in rodents, the specific in vivo activity profile of the ortho-tolyl isomer remains to be fully elucidated.

The dihydrochloride salt form enhances solubility and stability, making it suitable for in vivo administration. However, before embarking on efficacy studies, a thorough understanding of its safety, tolerability, and pharmacokinetic profile is paramount. This guide outlines a logical, step-by-step approach to bridge this knowledge gap.

The Comparative Landscape: Selecting an Appropriate Benchmark

A direct comparison to a well-established compound is crucial for interpreting the in vivo activity of a novel agent. For 1-(o-Tolyl)piperazine, 1-(m-chlorophenyl)piperazine (m-CPP) serves as an excellent comparator.

Why m-CPP?

  • Structural Similarity: As a positional isomer, m-CPP shares the same core piperazine and a substituted phenyl ring, making it a relevant structural analog.

  • Well-Characterized Pharmacology: m-CPP is a known agonist at multiple serotonin receptors, particularly the 5-HT2C subtype, and its behavioral effects in animal models are extensively documented. It is known to induce anxiety-like behaviors at certain doses, providing a clear benchmark for anxiolytic or anxiogenic potential.

  • Established In Vivo Data: A wealth of literature exists on the in vivo effects of m-CPP in various behavioral paradigms, offering a solid foundation for comparative analysis.

Proposed In Vivo Validation Workflow

The following workflow is designed to systematically characterize the in vivo profile of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Comparative Analysis A Dose Range-Finding & Acute Toxicity B Pharmacokinetic (PK) Profiling A->B Establish Maximum Tolerated Dose (MTD) C Elevated Plus Maze (EPM) for Anxiety-Like Behavior B->C Select appropriate doses based on PK D Forced Swim Test (FST) for Antidepressant-Like Activity C->D Assess anxiolytic/anxiogenic effects E Direct Comparison with m-CPP in EPM & FST D->E Validate behavioral effects F Data Interpretation & Reporting E->F Determine relative potency and efficacy

Caption: Proposed workflow for the in vivo validation of 1-(o-Tolyl)piperazine.

Experimental Protocols

Phase 1: Foundational Studies

4.1.1. Dose Range-Finding and Acute Toxicity

Rationale: To determine a safe and tolerable dose range for subsequent behavioral experiments and to identify the maximum tolerated dose (MTD).

Protocol:

  • Animals: Male and female Swiss Webster mice (8-10 weeks old).

  • Housing: Standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare a range of doses (e.g., 1, 5, 10, 25, 50, 100 mg/kg).

  • Administration: Administer a single intraperitoneal (i.p.) injection to groups of mice (n=3-5 per dose). A control group receives saline vehicle.

  • Observation: Continuously monitor animals for the first 4 hours post-injection and then at regular intervals for up to 72 hours. Record any signs of toxicity, including changes in posture, locomotion, grooming, and any instances of seizures or mortality.

  • Endpoint: Determine the highest dose that does not produce overt signs of toxicity. This will inform the dose selection for behavioral studies.

4.1.2. Pharmacokinetic (PK) Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of 1-(o-Tolyl)piperazine, which is crucial for correlating drug exposure with behavioral effects.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Drug Administration: Administer a single intravenous (i.v.) and intraperitoneal (i.p.) dose of this compound (e.g., 5 mg/kg) to different groups of rats (n=3-4 per group).

  • Blood Sampling: Collect blood samples via the cannula at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Analysis: Process blood to plasma and analyze for 1-(o-Tolyl)piperazine concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Phase 2: Behavioral Phenotyping

4.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Rationale: The EPM is a widely used and validated model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar rats (200-250g).

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (at 3-4 selected non-toxic doses based on Phase 1) or vehicle i.p. 30 minutes before the test.

  • Testing: Place the rat in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Analyze the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests anxiolytic activity.

Caption: Schematic of the Elevated Plus Maze apparatus.

4.2.2. Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: The FST is a common screening tool for potential antidepressant drugs. Antidepressants are known to increase the duration of active behaviors (swimming and climbing) and decrease immobility time.

Protocol:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Day 1 (Pre-test): Place each mouse in the cylinder for a 15-minute session. This is to induce a state of behavioral despair.

    • Day 2 (Test): Administer this compound (at doses selected from Phase 1) or vehicle i.p. 30-60 minutes before the test. Place the mouse in the cylinder for a 6-minute session.

  • Data Collection: Video record the session and score the last 4 minutes for time spent immobile, swimming, and climbing.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation and Comparison

All quantitative data should be presented in clear and concise tables for easy comparison.

Table 1: Hypothetical Comparative Data in the Elevated Plus Maze

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle (Saline)-15.2 ± 2.120.5 ± 3.4
1-(o-Tolyl)piperazine125.8 ± 3.530.1 ± 4.1
538.4 ± 4.2 42.7 ± 5.3
1020.1 ± 2.825.3 ± 3.9
m-CPP18.7 ± 1.512.3 ± 2.1
Diazepam (Positive Control)245.1 ± 5.0 50.2 ± 6.1
*p < 0.05, **p < 0.01 compared to vehicle

Table 2: Hypothetical Comparative Data in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)
Vehicle (Saline)-150.3 ± 10.2
1-(o-Tolyl)piperazine5112.5 ± 8.7
1085.1 ± 7.5
2090.3 ± 9.1
m-CPP10145.8 ± 11.5
Fluoxetine (Positive Control)2075.6 ± 6.9**
p < 0.05, **p < 0.01 compared to vehicle

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. By employing a systematic, phased approach that includes foundational safety and PK studies, followed by robust behavioral phenotyping with a relevant comparator, researchers can generate a comprehensive data package to understand the compound's potential as a novel therapeutic agent. The hypothetical data presented suggests that 1-(o-Tolyl)piperazine may possess anxiolytic and antidepressant-like properties, warranting further investigation into its precise mechanism of action, including receptor binding affinities and functional assays.

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A Head-to-Head Comparison of 1-(o-Tolyl)piperazine Dihydrochloride and Quipazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of two frequently encountered research compounds: 1-(o-Tolyl)piperazine dihydrochloride and Quipazine. Designed for researchers, scientists, and drug development professionals, this document delves into their respective mechanisms of action, receptor binding profiles, and functional effects, supported by experimental data and detailed protocols.

Introduction: Navigating the Nuances of Arylpiperazines

The arylpiperazine class of compounds represents a rich scaffold for exploring the intricacies of monoaminergic neurotransmission. Both 1-(o-Tolyl)piperazine and Quipazine are members of this class and are often utilized as tools to probe serotonergic and other receptor systems. However, their distinct structural features lead to significant differences in their pharmacological profiles. This guide aims to elucidate these differences, empowering researchers to make informed decisions in their experimental designs.

At a Glance: Key Pharmacological Distinctions

FeatureThis compoundQuipazine
Primary Target(s) Adrenergic and Serotonin ReceptorsSerotonin Receptors (notably 5-HT2A, 5-HT3)
Primary Action Likely antagonist/modulatorAgonist
Key Research Area Neuropharmacology, intermediate for CNS drugsSerotonergic signaling, psychedelic research

Section 1: Mechanism of Action and Receptor Binding Profile

A compound's utility in research is fundamentally dictated by its interaction with its molecular targets. Here, we dissect the receptor binding profiles of 1-(o-Tolyl)piperazine and Quipazine.

This compound: A Modulator of Adrenergic and Serotonergic Systems

1-(o-Tolyl)piperazine is a versatile synthetic intermediate used in the development of anti-anxiety and antidepressant medications[1]. While a detailed, publicly available receptor binding profile for 1-(o-Tolyl)piperazine itself is limited, research on structurally related arylpiperazines suggests it likely interacts with both serotonergic and adrenergic receptors[2][3]. One study on a derivative of o-tolylpiperazine identified it as a non-selective α-adrenoceptor antagonist[4]. This suggests that the tolyl moiety directs the molecule towards adrenergic receptors, a feature that distinguishes it from the more serotonin-selective Quipazine.

Quipazine: A Broad-Spectrum Serotonin Receptor Agonist

Quipazine is a well-characterized serotonergic agent that acts as an agonist at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors[5][6]. It also acts as a serotonin reuptake inhibitor[5]. Its psychedelic-like effects, such as the induction of the head-twitch response in rodents, are primarily mediated through the activation of the 5-HT2A receptor[7][8].

Quantitative Receptor Binding Data:

CompoundReceptorBinding Affinity (Ki, nM)Reference
Quipazine Human 5-HT2A~20,000 (pKi = 4.7)[7]
Mouse 5-HT2A~2,512 (pKi = 5.601)[7]

Section 2: Functional Activity and In Vitro/In Vivo Effects

Beyond binding, the functional consequence of receptor interaction—agonism, antagonism, or inverse agonism—is paramount.

In Vitro Functional Assays

Calcium Mobilization Assay: Activation of Gq-coupled receptors, such as the 5-HT2A receptor, leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

  • Quipazine demonstrates agonist activity at the 5-HT2A receptor, eliciting a concentration-dependent increase in intracellular calcium. The reported potency (pEC50) is 5.139, with a maximal efficacy (Emax) of 44.3% relative to serotonin[7].

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a method for assessing Gq-coupled receptor activation in response to agonist stimulation.

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds (1-(o-Tolyl)piperazine or Quipazine) and a reference agonist (e.g., serotonin).

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds and continuously record the fluorescence signal for a set period.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the concentration-response curves and calculate pEC50 and Emax values.

Caption: 5-HT2A receptor activation by an agonist like Quipazine initiates a Gq-coupled signaling cascade.

In Vivo Behavioral Models

Head-Twitch Response (HTR) in Mice: The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential[8][9].

  • Quipazine robustly induces the HTR in mice in a dose-dependent manner, an effect that can be blocked by 5-HT2A receptor antagonists[7][8]. The reported ED50 for Quipazine in inducing HTR is 0.42 ± 0.2 mg/kg[7].

  • 1-(o-Tolyl)piperazine: The effect of 1-(o-Tolyl)piperazine on the HTR is not well-documented. Given its presumed adrenergic activity, it may not induce this serotonin-specific behavior, or could potentially modulate it through other mechanisms.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (1-(o-Tolyl)piperazine or Quipazine) or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Place the mouse in a clean observation chamber and record the number of head twitches for a defined period (e.g., 30 minutes), starting immediately after injection.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group.

HTR_Workflow A Drug Administration (i.p. injection) B Placement in Observation Chamber A->B C Video Recording of Behavior (30 min) B->C D Quantification of Head Twitches C->D E Data Analysis (Comparison to Vehicle) D->E

Caption: Experimental workflow for the mouse head-twitch response (HTR) assay.

Section 3: Comparative Summary and Experimental Considerations

ParameterThis compoundQuipazineKey Experimental Assay
Receptor Affinity Presumed α-adrenergic and serotonergicHigh affinity for 5-HT2A, 5-HT3Radioligand Binding Assay
Functional Activity Likely antagonist/modulatorAgonist at 5-HT receptorsCalcium Mobilization Assay
In Vivo Effect (HTR) Not well-characterizedInduces HTR (ED50 ≈ 0.42 mg/kg)Head-Twitch Response Assay

Causality in Experimental Choices:

  • Radioligand Binding Assays are essential as a first-pass screen to determine the binding affinities of a compound at a panel of relevant receptors. For these two compounds, a screen including a wide range of serotonin, dopamine, and adrenergic receptors would be highly informative.

  • Functional Assays , such as the calcium mobilization assay, are critical to move beyond simple binding and understand the physiological consequence of the ligand-receptor interaction.

  • In Vivo Behavioral Models , like the head-twitch response, provide a valuable behavioral readout that can be linked to the activation of specific receptor subtypes in a complex biological system.

Conclusion: Selecting the Right Tool for the Job

This compound and Quipazine, while both arylpiperazines, exhibit distinct pharmacological profiles that make them suitable for different research applications. Quipazine is a well-established tool for studying serotonin receptor function, particularly the 5-HT2A receptor, and its downstream behavioral effects. In contrast, 1-(o-Tolyl)piperazine's profile, while less defined, points towards a potential role as a modulator of adrenergic and possibly serotonergic systems, making it a useful starting point for medicinal chemistry efforts targeting these receptors.

The experimental protocols provided in this guide offer a validated framework for the direct comparison of these and other novel compounds. By employing a systematic approach of binding, functional, and behavioral assays, researchers can confidently elucidate the pharmacological nuances of their compounds of interest.

References

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A Researcher's Guide to the Reproducibility of Behavioral Effects of 1-(o-Tolyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuropharmacology, the reproducibility of preclinical behavioral data is paramount. This guide provides a comprehensive analysis of the behavioral effects of 1-(o-Tolyl)piperazine dihydrochloride (o-Tol-Pip), a substituted arylpiperazine, with a critical focus on the factors influencing the reproducibility of these effects. While direct studies on the reproducibility of o-Tol-Pip are limited, this guide synthesizes findings from related arylpiperazine compounds to offer a predictive framework and best practices for ensuring experimental validity.

Introduction to 1-(o-Tolyl)piperazine and the Arylpiperazine Class

1-(o-Tolyl)piperazine is a versatile chemical compound utilized in pharmaceutical research, particularly in neuropharmacology.[1] Like other arylpiperazines, it is recognized for its interaction with neurotransmitter systems, making it a candidate for investigating neurological and psychiatric disorders.[1] The arylpiperazine scaffold is a "privileged scaffold" in medicinal chemistry, known for its modular nature that allows for modifications to achieve desired pharmacological properties. These compounds primarily target aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors.

The behavioral effects of arylpiperazines are complex and often multifaceted, arising from their interactions with a range of receptor subtypes. For instance, related compounds like 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) are known to interact with 5-HT1B, 5-HT1C, and 5-HT2C receptors, leading to varied behavioral outcomes such as suppression of locomotor activity and anxiogenic-like effects.[2][3] The subtle structural variation in o-Tol-Pip is expected to confer a unique pharmacological profile, yet the core challenges in reproducing its behavioral effects likely mirror those of its class.

Comparative Analysis of Behavioral Effects: Insights from Related Arylpiperazines

Direct, replicated studies on the behavioral effects of 1-(o-Tolyl)piperazine are not abundant in the published literature. Therefore, to understand the potential spectrum of its effects and the inherent reproducibility challenges, we will draw comparisons with the more extensively studied arylpiperazines, m-CPP and TFMPP.

Table 1: Comparative Behavioral Effects of Arylpiperazine Analogs

Behavioral AssayCompoundSpeciesDose RangeObserved EffectsPotential for Variability
Locomotor Activity m-CPP, TFMPPRat0.5-5.0 mg/kgDose-dependent suppression of spontaneous ambulatory behavior.[2]High: Dependent on baseline activity levels, time of day, and habituation to the test environment.
Anxiety Models (e.g., Elevated Plus Maze, Social Interaction) m-CPPRat0.5-2.0 mg/kgAnxiogenic-like effects.[3]High: Sensitive to subtle environmental stressors, experimenter handling, and light/dark cycle.
Drug Discrimination m-CPP, TFMPPRat0.8-1.0 mg/kgEfficacious as discriminative stimuli, suggesting unique interoceptive effects.[4][5]Moderate: Highly controlled paradigm, but sensitive to training parameters and reinforcement schedules.
Copulatory Behavior m-CPP, TFMPPRat0.2-1.0 mg/kgSex-dependent effects: facilitation in females, inhibition in males.[6]High: Influenced by hormonal status, estrous cycle, and social housing conditions.
Feeding Behavior m-CPPRatNot specifiedAnorexic effects.[7]Moderate: Dependent on food deprivation status and palatability of food.

Key Insights and Implications for 1-(o-Tolyl)piperazine:

The data from related compounds suggest that o-Tol-Pip is likely to exhibit a complex behavioral profile with a high potential for inter-study variability. The observed effects are heavily dependent on the experimental context, including the species and strain of the animal, the specific behavioral paradigm employed, and a multitude of environmental factors.

Deconstructing the Challenges in Reproducibility

The quest for reproducible behavioral data is a significant challenge in preclinical psychopharmacology. The following factors are critical to consider when designing and interpreting studies with 1-(o-Tolyl)piperazine.

Pharmacological Specificity and Off-Target Effects

Arylpiperazines are notoriously promiscuous, often binding to multiple receptor subtypes with varying affinities. This lack of specificity can lead to a cascade of downstream effects that are difficult to dissect and may vary between individuals and species. The precise receptor binding profile of o-Tol-Pip will be a critical determinant of its behavioral effects and their reproducibility.

Experimental and Environmental Variables

Subtle variations in experimental protocols can have a profound impact on behavioral outcomes. These include:

  • Animal-related factors: Species, strain, age, sex, and gut microbiome.

  • Environmental factors: Housing conditions (e.g., individual vs. group housing), light/dark cycle, ambient noise, and temperature.

  • Procedural factors: Acclimation period, handling by the experimenter, time of testing, and injection stress.

The "Expectancy Effect" in Preclinical Research

While often discussed in the context of human clinical trials, an analogous "expectancy effect" can exist in animal research. The experimenter's handling, subtle olfactory cues, and the overall experimental milieu can influence an animal's anxiety levels and behavioral responses.

Standardized Protocols for Key Behavioral Assays

To enhance the reproducibility of behavioral studies with 1-(o-Tolyl)piperazine, the adoption of standardized and meticulously detailed protocols is essential. Below are exemplar protocols for key behavioral assays, with an emphasis on critical control points.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess spontaneous locomotor activity and anxiety-related behaviors in a novel environment.

Step-by-Step Methodology:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material, equipped with an overhead video camera and tracking software. The arena should be thoroughly cleaned with 70% ethanol between subjects.

  • Acclimation: Animals should be acclimated to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-Like Behavior: Time spent in the center zone versus the periphery, frequency of entries into the center zone.

Causality Behind Experimental Choices: The open field test leverages the natural conflict in rodents between the drive to explore a novel environment and the aversion to open, unprotected spaces. A reduction in the time spent in the center is interpreted as an anxiogenic-like effect.

Elevated Plus Maze for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior based on the animal's aversion to open, elevated spaces.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The maze should be equipped with an overhead video camera and tracking software.

  • Acclimation and Drug Administration: As described for the Open Field Test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using the video tracking system.

  • Data Analysis:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of general activity).

Causality Behind Experimental Choices: This test is based on the innate fear that rodents have of open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.

Visualizing Pathways and Workflows

Proposed Signaling Pathway for Arylpiperazine Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Arylpiperazine Arylpiperazine 5-HT_Transporter 5-HT Transporter Arylpiperazine->5-HT_Transporter Blockade 5-HT_Autoreceptor 5-HT1A/1B Autoreceptor Arylpiperazine->5-HT_Autoreceptor Agonism/ Antagonism 5-HT1A_Receptor 5-HT1A Receptor Arylpiperazine->5-HT1A_Receptor Partial Agonism 5-HT2A_Receptor 5-HT2A/2C Receptor Arylpiperazine->5-HT2A_Receptor Antagonism Dopamine_Receptor Dopamine D2 Receptor Arylpiperazine->Dopamine_Receptor Antagonism Behavioral_Output Behavioral_Output 5-HT1A_Receptor->Behavioral_Output Modulation 5-HT2A_Receptor->Behavioral_Output Modulation Dopamine_Receptor->Behavioral_Output Modulation

Caption: Proposed mechanisms of arylpiperazine action on serotonergic and dopaminergic pathways.

Experimental Workflow for a Behavioral Study

G Animal_Acclimation Animal Acclimation (≥ 7 days) Habituation Habituation to Handling & Procedures Animal_Acclimation->Habituation Randomization Random Assignment to Treatment Groups Habituation->Randomization Drug_Preparation Preparation of 1-(o-Tolyl)piperazine Solution Drug_Administration Drug/Vehicle Administration Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Assay (e.g., Open Field) Drug_Administration->Behavioral_Testing Data_Collection Automated Data Collection & Video Recording Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A standardized workflow for conducting reproducible behavioral pharmacology studies.

Conclusion and Recommendations

The behavioral effects of this compound, like other arylpiperazines, are likely to be complex and highly sensitive to experimental context. Achieving reproducible results requires a deep understanding of the compound's pharmacology and a commitment to rigorous, standardized experimental design.

Key Recommendations for Researchers:

  • Thorough Pharmacological Characterization: Before embarking on extensive behavioral studies, a comprehensive in vitro receptor binding and functional activity profile of 1-(o-Tolyl)piperazine should be established.

  • Pilot Studies are Crucial: Conduct pilot studies to determine the optimal dose range, time course of effects, and to refine experimental protocols.

  • Meticulous Reporting: Adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that all experimental details are transparently reported.

  • Control for Experimenter Bias: Whenever possible, experiments should be conducted by an investigator who is blind to the treatment conditions.

  • Multi-Laboratory Studies: To truly assess the reproducibility of a behavioral effect, collaborative, multi-laboratory studies are the gold standard.

By embracing these principles of scientific integrity and methodological rigor, the research community can build a more robust and reliable understanding of the behavioral pharmacology of 1-(o-Tolyl)piperazine and other novel psychoactive compounds.

References

  • Lucki, I., Nobler, M. S., & Frazer, A. (1984). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 228(1), 133–139. [Link]

  • Naeem, S., et al. (2014). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pharmacology Biochemistry and Behavior, 122, 15-20. [Link]

  • Cunningham, K. A., & Callahan, P. M. (1991). Discriminative stimulus properties of m-chlorophenylpiperazine. Pharmacology Biochemistry and Behavior, 38(1), 51-55. [Link]

  • Herremans, A. H., & Slangen, J. L. (1988). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Psychopharmacology, 94(3), 301-307. [Link]

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783-786. [Link]

  • Li, D. X., et al. (2014). Piperine reverses chronic unpredictable mild stress-induced behavioral and biochemical alterations in rats. Neuropharmacology, 87, 153-161. [Link]

  • de Almeida, R. N., et al. (2012). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian Journal of Pharmacology, 44(3), 336-340. [Link]

  • Corbett, R., et al. (1990). 5-HT1C receptor antagonists have anxiolytic-like actions in the rat social interaction model. Psychopharmacology, 101(4), 511-516. [Link]

  • Goodwin, G. M., & Green, A. R. (1985). A behavioural and biochemical study in mice and rats of putative agonists and antagonists for 5-HT1 and 5-HT2 receptors. British Journal of Pharmacology, 84(4), 743-753. [Link]

  • Wood, M. D., et al. (2007). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 409-419. [Link]

  • Donahue, T. J., et al. (2017). Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice. Psychopharmacology, 234(23-24), 3507-3520. [Link]

  • Herremans, A. H., & Slangen, J. L. (1989). Discriminative stimulus properties of eltoprazine. Pharmacology Biochemistry and Behavior, 34(1), 161-165. [Link]

  • Gower, A. J. (1987). The discriminative stimulus properties of mepyramine. Psychopharmacology, 91(2), 210-215. [Link]

  • Goodwin, G. M., et al. (1987). Enhanced anorexic responses to m-chlorophenylpiperazine during lithium administration to fawn-hooded rats. Psychopharmacology, 92(1), 93-96. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.